Mmp13-IN-5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H18BrN3O5 |
|---|---|
Molecular Weight |
484.3 g/mol |
IUPAC Name |
4-[2-[(2E)-2-[[4-[[(5-bromofuran-2-carbonyl)amino]methyl]phenyl]methylidene]hydrazinyl]-2-oxoethyl]benzoic acid |
InChI |
InChI=1S/C22H18BrN3O5/c23-19-10-9-18(31-19)21(28)24-12-15-1-3-16(4-2-15)13-25-26-20(27)11-14-5-7-17(8-6-14)22(29)30/h1-10,13H,11-12H2,(H,24,28)(H,26,27)(H,29,30)/b25-13+ |
InChI Key |
BWTDIBJCTHVZPI-DHRITJCHSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CC(=O)N/N=C/C2=CC=C(C=C2)CNC(=O)C3=CC=C(O3)Br)C(=O)O |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NN=CC2=CC=C(C=C2)CNC(=O)C3=CC=C(O3)Br)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Mmp13-IN-5: An In-Depth Technical Guide on the Core Mechanism of Action
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available information on the specific inhibitor Mmp13-IN-5 is limited. This guide provides a comprehensive overview of the mechanism of action of Matrix Metalloproteinase-13 (MMP-13) inhibitors as a class, with specific data on this compound included where available. The broader context is built upon well-characterized MMP-13 inhibitors and the established biology of MMP-13.
Executive Summary
Matrix Metalloproteinase-13 (MMP-13), also known as collagenase-3, is a zinc-dependent endopeptidase that plays a critical role in the degradation of the extracellular matrix (ECM), particularly type II collagen.[1][2] Its overactivity is implicated in the pathogenesis of various diseases, most notably osteoarthritis, as well as rheumatoid arthritis and cancer.[1] this compound is a small molecule inhibitor of MMP-13. This guide will delve into the molecular mechanism by which MMP-13 inhibitors, including the available data on this compound, exert their effects, the signaling pathways involved, and the experimental protocols used for their characterization.
The Role of MMP-13 in Pathophysiology
MMP-13 is a key enzyme in tissue remodeling and degradation.[1] Unlike other MMPs, it shows a substrate preference for type II collagen, a primary component of articular cartilage.[3] In healthy tissues, the activity of MMP-13 is tightly regulated. However, in pathological conditions such as osteoarthritis, pro-inflammatory cytokines lead to the overexpression and activation of MMP-13, resulting in excessive cartilage breakdown and joint damage.[1][3]
Mechanism of Action of MMP-13 Inhibitors
The primary mechanism of action for most small molecule MMP-13 inhibitors is the direct binding to the active site of the enzyme, thereby preventing the cleavage of its substrates.[1] The active site of MMP-13 contains a catalytic zinc ion (Zn2+) which is essential for its enzymatic activity. Inhibitors are typically designed to chelate this zinc ion, rendering the enzyme inactive.
This compound has been identified as an inhibitor of both MMP-13 and MMP-2.[3][4][5]
Quantitative Data for this compound
The inhibitory potency of this compound has been quantified by its half-maximal inhibitory concentration (IC50).
| Target | IC50 (µM) | Reference |
| MMP-13 | 14.6 | [3][4][5] |
| MMP-2 | 3.6 | [3][4][5] |
Note: Further details on the selectivity profile against other MMPs and the binding affinity (Ki) for this compound are not available in the public domain.
Signaling Pathways Modulated by MMP-13 Inhibition
The inhibition of MMP-13 can impact several downstream signaling pathways that are involved in inflammation and tissue degradation. By blocking MMP-13, inhibitors can prevent the degradation of the ECM, which in turn can reduce the release of signaling fragments that further propagate inflammatory responses.
Caption: Simplified signaling pathway of MMP-13 activation and ECM degradation, and the inhibitory action of this compound.
Experimental Protocols for Characterizing MMP-13 Inhibitors
The characterization of MMP-13 inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.
In Vitro Enzyme Inhibition Assay (General Protocol)
This assay is used to determine the IC50 value of a test compound against MMP-13.
-
Reagents and Materials:
-
Recombinant human MMP-13 (catalytic domain)
-
Fluorogenic MMP-13 substrate
-
Assay buffer (e.g., Tris-HCl, CaCl2, ZnCl2)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well microplate
-
Fluorescence plate reader
-
-
Procedure:
-
The test compound is serially diluted in assay buffer.
-
Recombinant MMP-13 is added to the wells containing the test compound and incubated for a pre-determined time at 37°C.
-
The fluorogenic substrate is added to all wells to initiate the enzymatic reaction.
-
The fluorescence intensity is measured over time using a plate reader.
-
The rate of substrate cleavage is calculated from the linear portion of the fluorescence curve.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Experimental Workflow for Inhibitor Characterization
Caption: A typical workflow for the preclinical and clinical development of an MMP-13 inhibitor.
Conclusion
This compound is an inhibitor of MMP-13 and MMP-2. While specific data on this compound is sparse in the public domain, the broader class of MMP-13 inhibitors represents a promising therapeutic strategy for diseases characterized by excessive collagen degradation, such as osteoarthritis. The mechanism of action primarily involves the direct inhibition of the MMP-13 active site, preventing the breakdown of the extracellular matrix. Further research is required to fully elucidate the selectivity profile, in vivo efficacy, and safety of this compound to determine its potential as a therapeutic agent.
References
- 1. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High throughput screening of potentially selective MMP-13 exosite inhibitors utilizing a triple-helical FRET substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
Mmp13-IN-5: A Technical Guide to its Structure, Synthesis, and Inhibition of Matrix Metalloproteinase-13
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Mmp13-IN-5, a potent inhibitor of matrix metalloproteinase-13 (MMP-13). This compound, also referred to in scientific literature as "compound 5", has served as a foundational scaffold for the development of highly selective and potent MMP-13 inhibitors. This document details its chemical structure, a representative synthesis protocol, quantitative inhibitory data, and the experimental methodologies used for its characterization. Furthermore, it visualizes the key signaling pathways governing MMP-13 expression and a typical inhibitor screening workflow.
Chemical Structure and Properties
This compound is a non-zinc-chelating inhibitor characterized by a cyclopentapyrimidinone core. Its chemical structure is depicted below:
Chemical Name: 2-((4'-((4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio)methyl)-[1,1'-biphenyl]-4-yl)sulfonamido)acetic acid
Molecular Formula: C26H25N3O5S2
Key Structural Features:
-
Cyclopentapyrimidinone Core: This heterocyclic system is crucial for its interaction with the MMP-13 active site.
-
Biphenyl Moiety: This group extends into and interacts with the S1' specificity pocket of MMP-13, a key determinant for inhibitor selectivity.
-
Sulfonamidoacetic Acid Group: This portion of the molecule contributes to its binding affinity.
The X-ray co-crystal structure of this compound in complex with the catalytic domain of MMP-13 (PDB ID: 4L19) reveals that the inhibitor binds within the substrate-binding site without directly chelating the catalytic zinc ion. The cyclopentapyrimidinone core of this compound occupies a similar space as the benzofuran ring of other known MMP-13 inhibitors.
Synthesis of this compound
A plausible synthetic route is outlined below:
Step 1: Suzuki Coupling to form the Biphenyl Core
A Suzuki coupling reaction between a suitable bromomethylphenylboronic acid ester and an appropriate aryl halide is performed to construct the central biphenyl structure.
Step 2: Alkylation with the Cyclopentapyrimidinone Moiety
The resulting bromomethyl biphenyl intermediate is then reacted with 2-mercapto-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one in the presence of a base to form the thioether linkage.
Step 3: Addition of the Sulfonamidoacetic Acid Side Chain
The final step involves the chlorosulfonylation of the biphenyl core followed by reaction with an appropriate amino acid derivative to yield this compound.
Quantitative Inhibitory Data
This compound has been evaluated for its inhibitory potency against MMP-13 and its selectivity against other matrix metalloproteinases. The following table summarizes the available quantitative data.
| Compound | Target | IC50 (nM) | Ki (nM) | Assay Format |
| This compound | MMP-13 | 2400 | - | FRET-based |
| This compound | MMP-1 | >10000 | - | FRET-based |
| This compound | MMP-2 | >10000 | - | FRET-based |
| This compound | MMP-8 | >10000 | - | FRET-based |
| This compound | MMP-9 | >10000 | - | FRET-based |
| This compound | MMP-14 | >10000 | - | FRET-based |
Data compiled from Roth et al. (2017).
Experimental Protocols
This section details the key experimental methodologies used to characterize this compound and its analogs.
MMP Inhibition Assay (FRET-based)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific MMP.
Principle: The assay utilizes a fluorogenic peptide substrate containing a fluorescence resonance energy transfer (FRET) pair. In the intact substrate, the fluorescence of the donor is quenched by the acceptor. Upon cleavage by the MMP, the donor and acceptor are separated, resulting in an increase in fluorescence.
Protocol:
-
Recombinant human MMP catalytic domain is pre-incubated with varying concentrations of the inhibitor in assay buffer (e.g., 50 mM TRIS, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5).
-
The reaction is initiated by the addition of a fluorogenic MMP substrate (e.g., a triple-helical FRET substrate).
-
The increase in fluorescence is monitored over time using a fluorescence plate reader (e.g., excitation at 340 nm and emission at 440 nm).
-
The initial reaction rates are calculated and plotted against the inhibitor concentration to determine the IC50 value.
In Vitro Type II Collagen Cleavage Assay
This assay assesses the ability of an inhibitor to prevent the degradation of type II collagen, the primary substrate of MMP-13 in cartilage.
Principle: Purified type II collagen is incubated with active MMP-13 in the presence or absence of the inhibitor. The cleavage of collagen is then visualized by SDS-PAGE.
Protocol:
-
Bovine type II collagen is incubated with recombinant human MMP-13 at 37°C in assay buffer.
-
The inhibitor is added at various concentrations to the reaction mixture.
-
The reaction is stopped after a defined incubation period (e.g., 24 hours) by adding a denaturing sample buffer.
-
The samples are heated and then subjected to SDS-PAGE on a precast gel.
-
The gel is stained with a suitable protein stain (e.g., Coomassie Brilliant Blue) to visualize the intact collagen and its cleavage fragments.
-
The percentage of intact collagen is quantified by densitometry.
Cell-Based MMP-13 Inhibition Assay
This assay evaluates the efficacy of an inhibitor in a cellular context.
Principle: Human osteosarcoma cells (e.g., MG-63), which can be stimulated to produce MMP-13, are treated with the inhibitor. The activity of MMP-13 in the cell culture supernatant is then measured.
Protocol:
-
MG-63 cells are seeded in a multi-well plate and allowed to adhere.
-
The cells are then treated with the inhibitor at various concentrations for a specified period.
-
The cell culture supernatant is collected.
-
The MMP-13 activity in the supernatant is determined using a commercially available MMP-13 activity assay kit, which typically employs a fluorogenic or colorimetric substrate.
-
The results are normalized to the total protein concentration in the supernatant.
Signaling Pathways and Experimental Workflows
The expression of MMP-13 is tightly regulated by a complex network of signaling pathways. Understanding these pathways is crucial for identifying therapeutic targets. Below are diagrams illustrating key regulatory pathways and a typical workflow for screening MMP-13 inhibitors.
Mmp13-IN-5: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mmp13-IN-5, identified as compound 13m in the primary literature, is a non-zinc-binding inhibitor of Matrix Metalloproteinase-13 (MMP-13) with demonstrated potency and selectivity. This document provides a comprehensive overview of its discovery, mechanism of action, and the available data regarding its biochemical activity. It is intended to serve as a technical resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery, particularly those with an interest in osteoarthritis and other pathologies involving MMP-13.
Introduction
Matrix Metalloproteinase-13 (MMP-13), or collagenase-3, is a zinc-dependent endopeptidase with a critical role in the degradation of extracellular matrix components, most notably type II collagen, the primary structural protein in articular cartilage. Upregulation of MMP-13 is strongly implicated in the pathogenesis of osteoarthritis (OA), leading to the progressive destruction of cartilage and joint function. Consequently, the development of selective MMP-13 inhibitors represents a promising therapeutic strategy for the treatment of OA. This compound emerged from a structure-based virtual screening and chemical optimization effort to identify novel, non-zinc-binding inhibitors of MMP-13.
Discovery and Synthesis
This compound was discovered through a medicinal chemistry campaign focused on N-acyl hydrazones as a novel class of MMP-13 inhibitors. The lead compound was identified via virtual screening, and subsequent chemical optimization led to the synthesis of compound 13m (this compound), which exhibited improved potency and selectivity.
Synthesis Protocol
While the primary literature provides a general synthetic scheme, a detailed, step-by-step protocol for the synthesis of this compound is not explicitly available. However, based on the general procedures for N-acyl hydrazone synthesis, a representative protocol can be described as follows:
Step 1: Synthesis of the Hydrazide Intermediate
The synthesis would begin with the appropriate benzohydrazide precursor.
Step 2: Condensation to form the N-Acyl Hydrazone
The benzohydrazide intermediate is then condensed with a substituted ketone, in this case, 1-(5-bromofuran-2-yl)ethan-1-one, typically under reflux in an alcoholic solvent with an acid catalyst.
General Procedure:
-
To a solution of the benzohydrazide derivative (1 equivalent) in ethanol, add 1-(5-bromofuran-2-yl)ethan-1-one (1 equivalent).
-
Add a catalytic amount of a suitable acid (e.g., acetic acid or hydrochloric acid).
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
If necessary, purify the product by recrystallization from a suitable solvent.
Mechanism of Action
This compound is a non-zinc-binding inhibitor of MMP-13. Unlike many traditional MMP inhibitors that chelate the catalytic zinc ion in the active site, this compound is designed to occupy the S1' specificity pocket of the enzyme. This mode of inhibition is intended to confer greater selectivity over other MMPs and metalloenzymes, thereby potentially reducing off-target effects. The N-acyl hydrazone scaffold forms key interactions within the S1' pocket, leading to the inhibition of the enzyme's collagenolytic activity.
Quantitative Data
The inhibitory activity of this compound and related compounds has been characterized by in vitro enzymatic assays. There is a notable discrepancy in the reported IC50 values between the primary research literature and a commercial vendor. This could be due to different assay conditions, such as substrate concentration, enzyme source, or buffer composition.
Table 1: In Vitro Inhibitory Activity (IC50) of this compound and Related Compounds
| Compound | MMP-13 (μM) | MMP-2 (μM) | MMP-1 (μM) | MMP-9 (μM) | MMP-14 (μM) | Data Source |
| This compound (compound 13m) | 1.8 | >100 | >100 | >100 | >100 | Primary Literature |
| This compound | 14.6 [1][2][3][4] | 3.6 [1][2][3][4] | - | - | - | Commercial Vendor |
| Hit Compound (13) | 14.6 | >100 | >100 | >100 | >100 | Primary Literature |
Experimental Protocols
In Vitro MMP-13 Inhibition Assay (Representative Protocol)
A detailed experimental protocol for the specific assay used to generate the IC50 values for this compound is not publicly available. The following is a representative protocol for a fluorogenic MMP-13 inhibition assay, a common method for determining inhibitor potency.
Materials:
-
Recombinant human MMP-13 (catalytic domain)
-
Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test compound (this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in the assay buffer.
-
In the 96-well plate, add a solution of recombinant human MMP-13 to each well.
-
Add the serially diluted this compound or vehicle control (DMSO in assay buffer) to the wells containing the enzyme.
-
Incubate the enzyme and inhibitor mixture at 37°C for a pre-determined time (e.g., 30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic MMP-13 substrate to each well.
-
Immediately begin monitoring the increase in fluorescence over time using a microplate reader (e.g., excitation at 328 nm and emission at 393 nm).
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Signaling Pathways and Experimental Workflows
MMP-13 Signaling Pathway in Osteoarthritis
MMP-13 plays a central role in the catabolic signaling cascade that leads to cartilage degradation in osteoarthritis. Its expression and activity are regulated by a complex network of pro-inflammatory cytokines, growth factors, and intracellular signaling molecules.
Caption: MMP-13 signaling cascade in osteoarthritis.
Experimental Workflow for this compound Discovery
The discovery of this compound followed a typical structure-based drug design workflow, starting from computational screening and progressing through chemical synthesis and biological evaluation.
Caption: Discovery workflow of this compound.
In Vivo Data
To date, there is no publicly available information on the in vivo efficacy, pharmacokinetics, or toxicology of this compound. Further studies are required to evaluate its potential as a therapeutic agent in animal models of osteoarthritis.
Conclusion
This compound is a potent and selective non-zinc-binding inhibitor of MMP-13 that was identified through a structure-based drug discovery approach. The available in vitro data demonstrates its potential as a tool compound for studying the role of MMP-13 in osteoarthritis and other relevant diseases. However, the discrepancy in reported IC50 values warrants further investigation to establish a definitive potency. Furthermore, the lack of in vivo data highlights the need for future studies to assess its therapeutic potential in a preclinical setting. This technical guide provides a summary of the current knowledge on this compound to facilitate further research and development efforts.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Chondrocyte Hypertrophy in Osteoarthritis: Mechanistic Studies and Models for the Identification of New Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chondrocyte Homeostasis and Differentiation: Transcriptional Control and Signaling in Healthy and Osteoarthritic Conditions | MDPI [mdpi.com]
- 4. NF-κB Signaling Pathways in Osteoarthritic Cartilage Destruction - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to MMP-13: Substrate Specificity and Cleavage Site Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Matrix Metalloproteinase-13 (MMP-13), also known as collagenase-3, with a focus on its substrate specificity, cleavage site motifs, and the experimental methodologies used for their determination. This document is intended to serve as a valuable resource for researchers in academia and industry, particularly those involved in drug discovery and development targeting MMP-13 for various pathologies, including osteoarthritis and cancer.
Introduction to MMP-13
Matrix Metalloproteinase-13 is a zinc-dependent endopeptidase that plays a critical role in the remodeling and degradation of the extracellular matrix (ECM).[1] It is distinguished by its potent ability to cleave type II collagen, a primary component of articular cartilage.[2] This activity makes MMP-13 a key player in the pathogenesis of osteoarthritis.[3] Beyond its collagenolytic activity, MMP-13 exhibits broad substrate specificity, implicating it in various physiological and pathological processes such as bone development, wound healing, and tumor progression.[1][4] Understanding the precise molecular interactions that govern MMP-13 substrate recognition and cleavage is paramount for the development of selective inhibitors and therapeutic interventions.
MMP-13 Substrate Profile
MMP-13's substrate repertoire is diverse, encompassing a wide range of extracellular matrix components and other proteins. Its primary and most well-characterized substrates are fibrillar collagens.
Table 1: Known Protein and Peptide Substrates of MMP-13
| Substrate | Substrate Type | Citation(s) |
| Collagen Type II | Fibrillar Collagen | [2] |
| Collagen Type I | Fibrillar Collagen | [2][4] |
| Collagen Type III | Fibrillar Collagen | [2][4] |
| Collagen Type IV | Basement Membrane Collagen | [4] |
| Collagen Type IX | Fibrillar-Associated Collagen | [2] |
| Collagen Type X | Short-Chain Collagen | [2][4] |
| Collagen Type XIV | Fibrillar-Associated Collagen | [4] |
| Aggrecan | Proteoglycan | [4] |
| Perlecan | Proteoglycan | [2] |
| Fibronectin | Glycoprotein | [4] |
| Osteonectin (SPARC) | Glycoprotein | [2] |
| Tenascin-C | Glycoprotein | [4] |
| Laminin-5 | Glycoprotein | [5] |
| Pro-MMP-2 | Zymogen | [5] |
| Pro-MMP-9 | Zymogen | [5] |
| TGF-β1 | Growth Factor | [4] |
| CTGF (CCN2) | Matricellular Protein | [4] |
MMP-13 Cleavage Site Specificity
The catalytic activity of MMP-13 is dictated by the amino acid sequence spanning the scissile bond of its substrates. The specificity is primarily determined by the interactions of the substrate's amino acid residues (Pn...P3, P2, P1, P1', P2', P3'...Pn') with the corresponding subsites (Sn...S3, S2, S1, S1', S2', S3'...Sn') in the active site cleft of the enzyme.
Cleavage Site Motifs
Analysis of known cleavage sites has revealed preferences for certain amino acids at specific positions. Proline at the P3 position is a common feature in many MMP-13 substrates. The canonical cleavage site in fibrillar collagens is typically a Gly-Leu or Gly-Ile bond.
Table 2: MMP-13 Cleavage Site Sequences (P3-P1 ~ P1'-P3')
| Substrate | P3 | P2 | P1 | P1' | P2' | P3' | Citation(s) |
| Collagen II (α1) | Pro | Gln | Gly | Leu | Ala | Gly | [6] |
| Collagen II (α1) | Arg | Gly | Gly | Gln | Arg | Gly | [6][7] |
| Collagen I (α1) | Pro | Gln | Gly | Ile | Ala | Gly | [7] |
| Synthetic Peptide (fTHP-15) | Pro | Gln | Gly | Leu | Arg | Gly | [8] |
| Synthetic Peptide | Pro | Leu | Gly | Met | Arg | Gly | [9] |
Quantitative Analysis of MMP-13 Activity
The efficiency of MMP-13 cleavage of various substrates can be quantified by determining the kinetic parameters kcat (turnover number) and Km (Michaelis constant). The kcat/Km ratio represents the catalytic efficiency of the enzyme for a particular substrate.
Table 3: Catalytic Efficiency (kcat/Km) of MMP-13 for Fluorogenic Substrates
| Substrate | kcat/Km (M⁻¹s⁻¹) | Citation(s) |
| DNP-Gly-Pro-Leu-Gly-Met-Arg-Gly-Leu-NH2 | 4.22 x 10⁶ | [9] |
| Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 | 1.09 x 10⁶ | [10] |
Experimental Protocols
The identification and characterization of MMP-13 substrates and cleavage sites rely on a variety of biochemical and analytical techniques. Detailed methodologies for key experiments are provided below.
FRET-Based Peptide Cleavage Assay
This method provides a continuous, real-time measurement of MMP-13 activity using a fluorogenic peptide substrate. The substrate contains a fluorescent donor (e.g., Mca or 5-FAM) and a quencher (e.g., Dnp or QXL™ 520) on opposite sides of the cleavage site. Cleavage of the peptide by MMP-13 separates the donor and quencher, resulting in an increase in fluorescence.[8][11]
Materials:
-
Recombinant active human MMP-13
-
Fluorogenic peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 or a 5-FAM/QXL™520 based peptide)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35
-
APMA (4-aminophenylmercuric acetate) for pro-MMP-13 activation (if starting with the zymogen)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Enzyme Activation (if necessary): If using pro-MMP-13, activate it by incubating with 1 mM APMA in assay buffer. Follow the manufacturer's recommendations for activation time and conditions.
-
Prepare Reagents:
-
Dilute the activated MMP-13 to the desired concentration (e.g., 1-10 nM) in assay buffer.
-
Prepare the fluorogenic substrate solution by diluting the stock solution in assay buffer to the desired final concentration (typically at or below the Km value).
-
-
Assay Setup:
-
Pipette 50 µL of assay buffer (for blank) or inhibitor/test compound solution into the wells of the 96-well plate.
-
Add 50 µL of the diluted MMP-13 solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Initiate Reaction:
-
Add 100 µL of the pre-warmed substrate solution to all wells to initiate the reaction. The final volume should be 200 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a desired time period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths for the fluorophore/quencher pair (e.g., Ex/Em = 325/393 nm for Mca/Dnp; Ex/Em = 490/520 nm for 5-FAM/QXL™ 520).
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Calculate the percent inhibition for test compounds by comparing their reaction rates to the control (enzyme only) wells.
-
For kinetic parameter determination, perform the assay with varying substrate concentrations and fit the V₀ data to the Michaelis-Menten equation.
-
Mass Spectrometry-Based Substrate Identification (Proteomics Approach)
This powerful technique allows for the unbiased identification of MMP-13 cleavage sites within complex protein mixtures or purified proteins.[12][13]
Materials:
-
Protein substrate(s) of interest (e.g., purified ECM protein or cell lysate)
-
Recombinant active human MMP-13
-
Digestion Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂
-
Reducing Agent: Dithiothreitol (DTT)
-
Alkylating Agent: Iodoacetamide (IAA)
-
Trypsin (for in-gel or in-solution digestion)
-
Sample cleanup tools (e.g., C18 desalting columns)
-
LC-MS/MS system (e.g., Orbitrap or Q-TOF mass spectrometer)
Procedure:
-
MMP-13 Digestion:
-
Incubate the protein substrate(s) with active MMP-13 in digestion buffer at a suitable enzyme-to-substrate ratio (e.g., 1:100 w/w) at 37°C for a defined period (e.g., 2, 6, or 24 hours).
-
Include a control sample where the substrate is incubated under the same conditions without MMP-13.
-
-
Protein Denaturation, Reduction, and Alkylation:
-
Stop the MMP-13 reaction by adding EDTA to a final concentration of 20 mM.
-
Denature the proteins by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds by adding DTT to 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate free cysteine residues by adding IAA to 20 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Tryptic Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.
-
Add sequencing-grade trypsin (e.g., at a 1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the peptide mixture with trifluoroacetic acid (TFA).
-
Desalt and concentrate the peptides using a C18 solid-phase extraction column.
-
Elute the peptides and dry them under vacuum.
-
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in a solution compatible with the LC system (e.g., 0.1% formic acid).
-
Inject the peptide mixture onto a reverse-phase LC column coupled to a high-resolution mass spectrometer.
-
Separate the peptides using a gradient of increasing organic solvent.
-
Acquire MS and MS/MS spectra in a data-dependent acquisition mode.
-
-
Data Analysis:
-
Use a database search engine (e.g., Mascot, Sequest, or MaxQuant) to identify the proteins and peptides from the MS/MS data.
-
Perform a "semi-tryptic" search, allowing for one end of the identified peptides to be non-tryptic. These semi-tryptic peptides represent potential MMP-13 cleavage products.
-
Compare the identified semi-tryptic peptides in the MMP-13-treated sample to the control sample to identify bona fide cleavage sites.
-
Regulatory and Activation Pathways of MMP-13
The activity of MMP-13 is tightly regulated at multiple levels, including gene expression, zymogen activation, and inhibition by endogenous inhibitors.
TGF-β Signaling Pathway Leading to MMP-13 Expression
Transforming Growth Factor-beta (TGF-β) is a key cytokine that can regulate MMP-13 expression, particularly in the context of osteoarthritis. The signaling cascade involves a switch between different type I receptors, leading to the activation of distinct Smad proteins.
Caption: TGF-β signaling pathway regulating MMP-13 expression.[14][15][16]
MMP-13 Activation Cascade
MMP-13 is secreted as an inactive zymogen (pro-MMP-13) and requires proteolytic cleavage of its pro-domain for activation. This activation can be initiated by other MMPs, forming a proteolytic cascade.
Caption: The MMP-13 activation cascade involving other MMPs.[2][5][17]
Conclusion
MMP-13 is a pivotal enzyme in ECM dynamics with significant implications in health and disease. Its substrate specificity, while centered on collagenolysis, is broad and continues to be an active area of research. The methodologies outlined in this guide provide a robust framework for investigating MMP-13's function, identifying novel substrates, and screening for selective inhibitors. A thorough understanding of its substrate profile and regulatory pathways is essential for the successful development of targeted therapeutics.
References
- 1. Matrix metallopeptidase 13 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sinobiological.com [sinobiological.com]
- 5. Regulation and Function of Matrix Metalloproteinase-13 in Cancer Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Recognition of Collagen and Triple-helical Toolkit Peptides by MMP-13: SEQUENCE SPECIFICITY FOR BINDING AND CLEAVAGE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Collagenolytic Matrix Metalloproteinase Activities toward Peptomeric Triple-Helical Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High throughput screening of potentially selective MMP-13 exosite inhibitors utilizing a triple-helical FRET substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cpcscientific.com [cpcscientific.com]
- 10. MilliporeSigma Calbiochem MMP-13 Substrate, Fluorogenic 1mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]
- 11. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 多彩な手順で質量分析用複合タンパク質サンプルを調製 | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Regulation and Role of TGFβ Signaling Pathway in Aging and Osteoarthritis Joints - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Overexpression of MMP13 in human osteoarthritic cartilage is associated with the SMAD-independent TGF-β signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Structural Basis for the Selectivity of Mmp13-IN-5 and Related Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and molecular underpinnings that confer the high selectivity of Mmp13-IN-5 and its closely related analogs. The focus is on the unique binding mechanisms that differentiate these inhibitors from traditional active-site, zinc-chelating matrix metalloproteinase (MMP) inhibitors, which have historically been challenged by a lack of selectivity.
Executive Summary
This compound belongs to a novel class of highly selective, non-competitive inhibitors of Matrix Metalloproteinase-13 (MMP-13).[1] Unlike broad-spectrum MMP inhibitors that target the conserved active-site zinc ion, the selectivity of this class of compounds arises from their unique binding to exosites, specifically the S1' subsite and a novel S1/S2* subsite.[1] This allosteric inhibition mechanism avoids interactions with the highly conserved catalytic zinc, a key reason for the failure of previous MMP inhibitors in clinical trials due to off-target effects.[2] Crystallographic studies of compounds in this series have revealed two distinct binding modes within the MMP-13 catalytic domain, providing a clear structural basis for their remarkable selectivity.[1]
Introduction to MMP-13 in Disease
Matrix Metalloproteinase-13, also known as collagenase-3, is a zinc-dependent endopeptidase that plays a critical role in the degradation of the extracellular matrix.[] Its primary substrate is type II collagen, the main component of articular cartilage.[4] Under physiological conditions, MMP-13 is involved in embryonic development and tissue remodeling.[5][6] However, its overexpression is strongly implicated in the pathogenesis of osteoarthritis, rheumatoid arthritis, and cancer metastasis, making it a key therapeutic target.[7][8] The high degree of structural similarity among the catalytic domains of different MMPs has made the development of selective inhibitors a significant challenge.[2]
Quantitative Inhibitory Profile
The inhibitory potency and selectivity of this class of compounds have been rigorously evaluated against a panel of proteases. The data clearly demonstrates a strong preference for MMP-13.
| Compound | Target | IC50 (µM) | Ki (µM) | Inhibition Type |
| This compound (as representative of its class) | MMP-13 | 14.6[9] | Low to submicromolar[1] | Non-competitive[1] |
| This compound (as representative of its class) | MMP-2 | 3.6[9] | - | - |
| Compound 1 | MMP-13 | - | Low micromolar[1] | Non-competitive[1] |
| Compound 2 | MMP-13 | - | Low micromolar[1] | Non-competitive[1] |
| Compound 3 | MMP-13 | - | Submicromolar[1] | Non-competitive[1] |
Note: this compound is presented as a representative member of the selective, non-competitive inhibitor class described in the primary literature. Compounds 1, 2, and 3 are analogs from the same optimization effort.
Structural Basis for Selectivity: Exosite Binding
The cornerstone of the selectivity of this compound and its analogs is their ability to bind to exosites on the MMP-13 enzyme, distinct from the catalytic zinc.[1] This is a departure from traditional MMP inhibitors that chelate the active site zinc, leading to broad-spectrum activity and off-target effects.[2]
Crystallographic Evidence
X-ray crystallography of a representative compound (compound 2) in complex with the MMP-13 catalytic domain revealed two distinct binding modes:
-
S1' Subsite Binding: One molecule of the inhibitor binds within the S1' specificity loop, a known exosite.[1]
-
Novel S1/S2 Subsite Binding:* A second molecule of the inhibitor was observed in a previously unidentified pocket spanning the S1 and S2 subsites.[1]
This dual-binding mode, particularly the engagement of the novel S1/S2* pocket, is a key determinant of the high selectivity for MMP-13.[1]
Mechanism of Non-Competitive Inhibition
The binding of these inhibitors to exosites leads to a non-competitive mode of inhibition.[1] This means they do not directly compete with the substrate for binding to the active site. Instead, they induce a conformational change in the enzyme that reduces its catalytic efficiency. This mechanism is consistent with their ability to inhibit MMP-13 without interacting with the catalytic zinc.[1]
Signaling and Regulatory Context of MMP-13
The activity of MMP-13 is tightly regulated at multiple levels, from gene transcription to post-translational activation and inhibition. Understanding this network is crucial for contextualizing the therapeutic intervention with selective inhibitors.
Caption: Simplified signaling pathway for MMP-13 regulation and inhibition.
Experimental Protocols
The characterization of this compound and its analogs involved a series of key experiments to determine their potency, selectivity, and mechanism of action.
Protease Selectivity Panel
Objective: To assess the inhibitory activity of the compounds against a broad range of proteases to determine their selectivity profile.
Methodology:
-
A panel of 30 proteases, including 15 metalloproteinases, was utilized.[1]
-
Compounds were tested in a 12-point, 3-fold serial dilution format.[1]
-
The concentration range for the primary compounds (1-3) was 20 µM to 0.1 nM.[1]
-
Enzymatic activity was measured using specific fluorogenic substrates for each protease.
-
Inhibition was calculated as the percentage decrease in enzyme activity in the presence of the compound compared to a vehicle control.
-
IC50 values were determined by fitting the dose-response data to a four-parameter logistic equation.
Enzyme Kinetics and Inhibition Mechanism
Objective: To determine the kinetic parameters of inhibition (e.g., Ki) and elucidate the mechanism of action (e.g., competitive, non-competitive).
Methodology:
-
Enzymatic assays were performed using purified, recombinant human MMP-13 catalytic domain.
-
A fluorescent triple-helical peptide substrate (fTHP-15) was used to monitor MMP-13 activity.[1]
-
Initial reaction velocities were measured at various substrate concentrations in the presence of different fixed concentrations of the inhibitor.
-
Data were plotted using Lineweaver-Burk or Michaelis-Menten plots to visualize the inhibition pattern.
-
Kinetic parameters (Km, Vmax, Ki) were determined by fitting the data to the appropriate inhibition models using non-linear regression analysis. The observation that the inhibitors decreased Vmax without significantly altering Km is indicative of a non-competitive mechanism.
X-ray Crystallography
Objective: To determine the three-dimensional structure of the inhibitor bound to MMP-13 to identify the precise binding site and interactions.
Methodology:
-
The catalytic domain of human MMP-13 was expressed and purified.
-
Crystals of the MMP-13 protein were grown using vapor diffusion techniques.
-
The crystals were soaked in a solution containing a high concentration of the inhibitor (e.g., compound 2) to allow for binding.[1]
-
X-ray diffraction data were collected from the inhibitor-bound crystals at a synchrotron source.
-
The structure was solved by molecular replacement using a previously determined MMP-13 structure as a model.
-
The electron density map was interpreted to build the atomic model of the inhibitor and the surrounding protein residues, revealing the specific protein-ligand interactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Characterization of Selective Exosite-Binding Inhibitors of Matrix Metalloproteinase 13 That Prevent Articular Cartilage Degradation in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Matrix metallopeptidase 13 - Wikipedia [en.wikipedia.org]
- 7. What are MMP13 inhibitors and how do they work? [synapse.patsnap.com]
- 8. New insights on the MMP-13 regulatory network in the pathogenesis of early osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Mmp13-IN-5 physicochemical properties
An in-depth technical guide on the physicochemical properties of a representative Matrix Metalloproteinase-13 (MMP-13) inhibitor is provided below. The specific designation "Mmp13-IN-5" does not correspond to a clearly identified molecule in the reviewed scientific literature. Therefore, this guide focuses on a well-characterized MMP-13 inhibitor, referred to as Compound 2 in a study by Weng et al. (2020), which serves as an illustrative example for researchers, scientists, and drug development professionals.
Introduction to MMP-13 Inhibition
Matrix Metalloproteinase-13 (MMP-13), also known as collagenase-3, is a zinc-dependent endopeptidase that plays a crucial role in the degradation of the extracellular matrix, particularly type II collagen.[1][2][3] Its over-expression is implicated in various pathological conditions, including osteoarthritis, rheumatoid arthritis, and cancer, making it a significant target for therapeutic intervention.[2][3][4] The development of selective MMP-13 inhibitors is a key strategy in the discovery of new treatments for these diseases.[2]
Physicochemical Properties of a Representative MMP-13 Inhibitor (Compound 2)
The physicochemical properties of an MMP-13 inhibitor are critical determinants of its pharmacokinetic and pharmacodynamic profile. The following table summarizes the key properties of a representative inhibitor, Compound 2, as identified in the literature.
| Property | Value | Reference |
| clogD7.4 | 4.2 | [1] |
| clogP | 3.0 | [1] |
| Kinetic Solubility | 15.7 μM | [1] |
| Permeability | 2.38 × 10-6 cm/s | [1] |
| Metabolic Half-life | ||
| Human | 12 min | [1] |
| Rat | 9 min | [1] |
| Mouse | 20 min | [1] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings in drug discovery.
Kinetic Solubility Assay
The kinetic solubility of the test compound was determined using a standardized protocol. A stock solution of the compound in dimethyl sulfoxide (DMSO) is diluted with phosphate-buffered saline (PBS) at pH 7.4 to a final concentration. The solution is shaken for a specified period, typically 1-2 hours, to allow it to reach equilibrium. Following incubation, the solution is filtered to remove any undissolved precipitate. The concentration of the dissolved compound in the filtrate is then quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.
Caco-2 Permeability Assay
The permeability of the inhibitor was assessed using the Caco-2 cell permeability model, which is a widely accepted in vitro method for predicting intestinal drug absorption. Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21 days to form a differentiated and polarized monolayer. The test compound is added to the apical (donor) side of the monolayer, and samples are collected from the basolateral (receiver) side at various time points. The concentration of the compound in the collected samples is measured by LC-MS/MS. The apparent permeability coefficient (Papp) is then calculated using the following equation:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of drug transport across the monolayer
-
A is the surface area of the membrane
-
C0 is the initial concentration of the drug on the apical side
Microsomal Stability Assay
The metabolic stability of the compound was evaluated in human, rat, and mouse liver microsomes. The test compound is incubated with liver microsomes and NADPH, a cofactor required for the activity of cytochrome P450 enzymes, at 37°C. Aliquots are removed at different time points and the reaction is quenched by adding a solvent like acetonitrile. The concentration of the remaining parent compound is determined by LC-MS/MS analysis. The in vitro half-life (t1/2) is then calculated from the rate of disappearance of the compound.
Signaling Pathway and Experimental Workflow
Visual diagrams are provided to illustrate the biological context of MMP-13 inhibition and a typical experimental workflow.
References
- 1. Development of matrix metalloproteinase-13 inhibitors – A structure-activity/structure-property relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Water-Soluble and Potent MMP-13 Inhibitors with Activity in Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix metallopeptidase 13 - Wikipedia [en.wikipedia.org]
The Role of Matrix Metalloproteinase-13 in Driving Cancer Metastasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Matrix Metalloproteinase-13 (MMP-13), also known as collagenase-3, is a zinc-dependent endopeptidase that plays a critical role in the degradation and remodeling of the extracellular matrix (ECM).[1][2][3] While its expression is tightly regulated under normal physiological conditions, MMP-13 is frequently overexpressed in a wide array of malignant tumors.[1][4][5] This dysregulated expression is strongly associated with increased tumor aggressiveness, local invasion, angiogenesis, and the formation of distant metastases, often correlating with a poor prognosis for cancer patients.[1][6][7] As a key mediator of ECM breakdown, MMP-13 can cleave various collagen types (I, II, and III) and other matrix components, facilitating the physical dissemination of tumor cells.[1][4][8] Furthermore, MMP-13 activity releases ECM-sequestered growth factors and cytokines, modulates cell-cell and cell-matrix interactions, and promotes epithelial-mesenchymal transition (EMT), a crucial process for cancer cell invasion and migration.[9][10][11][12] This guide provides an in-depth examination of the signaling pathways governing MMP-13 expression, its multifaceted functions in metastasis, quantitative expression data across various cancers, and detailed protocols for its study.
Data Presentation: MMP-13 Expression and Clinical Significance in Various Cancers
The overexpression of MMP-13 is a common feature in many cancers and is frequently linked to negative clinical outcomes, including increased metastasis and reduced patient survival.[1][10][13]
| Cancer Type | MMP-13 Expression Status | Correlation with Metastasis & Prognosis | References |
| Breast Cancer | Overexpressed | Associated with increased stromal invasion, bone metastasis, and poorer patient survival.[5][6] | [5][6][13] |
| Colorectal Cancer | Overexpressed | Linked to poorer survival outcomes. | [13][14] |
| Lung Cancer (NSCLC) | Overexpressed, particularly at the invading front of tumors. | Associated with lymph node metastasis and poor prognosis.[1] | [1][6][13] |
| Head and Neck (HNSCC) | Overexpressed | Correlates with tumor aggressiveness, lymph node metastasis, and poorer patient survival.[1][7] | [1][6][7] |
| Oral Squamous Cell Carcinoma (OSCC) | High mRNA and protein expression. | Significantly correlated with lymph node metastasis and advanced tumor staging.[7] | [7][15] |
| Bladder Cancer | Overexpressed (>50% of cases) | Associated with lymph node metastasis and poor prognosis.[1][13] | [1][13] |
| Prostate Cancer | Overexpressed | Associated with poorer patient survival.[1] | [1][13] |
| Multiple Myeloma | Detected at the tumor-bone marrow interface. | Promotes bone marrow infiltration and osteolytic lesions.[1][6] | [1][6] |
| Pan-Cancer Analysis | Frequently upregulated across multiple cancer types. | High expression is associated with poor overall survival in KIRC, LIHC, MESO, SKCM, UVM, and others.[10] | [10] |
Signaling Pathways and Regulatory Mechanisms
The expression of MMP-13 in cancer is tightly controlled by a complex network of signaling pathways and transcription factors.[1][6] Extrinsic factors like cytokines and growth factors, as well as intrinsic oncogenic mutations, can lead to its upregulation.
Key regulatory pathways include:
-
TGF-β Signaling: Transforming growth factor-beta (TGF-β) can induce MMP-13 expression, often through the formation of a transcriptional complex involving ATF3, c-Jun, and JunB at the AP-1 site on the MMP-13 promoter.[6]
-
MAPK/ERK and NF-κB Signaling: Inflammatory cytokines such as TNF-α and IL-1 can activate the MAPK/ERK and NF-κB signaling cascades.[1] This leads to the nuclear translocation of NF-κB, which then binds to the MMP-13 promoter, driving its transcription.[1] In colorectal cancer, the ERK/NF-κB/MMP-13 axis is a known invasion-promoting pathway.[6]
-
AP-1 Transcription Factors: The activator protein-1 (AP-1) binding site is a crucial regulatory element in the MMP-13 promoter, integrating signals from various upstream pathways.[5]
-
Epithelial-Mesenchymal Transition (EMT): MMP-13 is both an inducer and a downstream effector of EMT.[9] It can activate latent TGF-β, a primary EMT inducer.[1][4] Conversely, EMT-associated transcription factors like TWIST1 can regulate MMP-13 expression, creating a feed-forward loop that enhances cancer cell invasion.
Visualizations of Key Pathways and Processes
Experimental Protocols
Accurate assessment of MMP-13 expression and activity is crucial for both basic research and clinical applications. Below are detailed protocols for key experimental techniques.
Immunohistochemistry (IHC) for MMP-13 in Paraffin-Embedded Tissues
This protocol is adapted from standard IHC procedures and is suitable for detecting MMP-13 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections (3-5 μm) on charged slides
-
Xylene and graded ethanol series (100%, 95%, 70%)
-
Antigen Retrieval Solution (e.g., Hyaluronidase [Sigma H3506] or Citrate Buffer pH 6.0)
-
Endogenous Peroxidase Block (e.g., 3% H₂O₂ in methanol)
-
Blocking Buffer (e.g., 5% Normal Serum in PBST)
-
Primary Antibody: Anti-MMP-13 antibody (e.g., Thermo Scientific MS-825P, Abcam ab39012)
-
Biotinylated Secondary Antibody
-
Vectastain ABC Reagent
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin counterstain
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Bake slides at 60°C for 30-60 minutes.
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through graded ethanol: 100% (2x, 5 min), 95% (1x, 5 min), 70% (1x, 5 min).
-
Wash in deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Perform enzymatic retrieval with Hyaluronidase at 37°C for 10-20 minutes OR heat-induced retrieval in a pressure cooker/water bath with Citrate Buffer (pH 6.0) at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature and rinse in deionized water.
-
-
Staining:
-
Quench endogenous peroxidase activity with 3% H₂O₂ for 10-30 minutes.
-
Rinse with PBST (PBS with 0.05% Tween-20).
-
Apply Blocking Buffer for 30-60 minutes at room temperature to block non-specific binding.
-
Incubate with primary anti-MMP-13 antibody (diluted as per manufacturer's recommendation, e.g., 1:50 - 1:400) in a humidified chamber overnight at 4°C.
-
Wash slides 3 times with PBST for 5 minutes each.
-
Incubate with biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Wash slides 3 times with PBST.
-
Incubate with prepared ABC reagent for 30 minutes.
-
Wash slides 3 times with PBST.
-
-
Visualization and Counterstaining:
-
Apply DAB substrate solution and incubate until a brown color develops (typically 1-10 minutes), monitoring under a microscope.
-
Rinse slides with deionized water to stop the reaction.
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate sections through graded ethanol (70%, 95%, 100%) and clear in xylene.
-
Coverslip using a permanent mounting medium.
-
Visualization Workflow:
Collagen Zymography for MMP-13 Activity
Zymography is an SDS-PAGE based technique used to detect proteolytic activity. For MMP-13, a collagenase, the polyacrylamide gel is co-polymerized with collagen.
Materials:
-
Cell culture supernatant or tissue protein extracts
-
Non-reducing 2x sample buffer (e.g., 0.125 M Tris-HCl pH 6.8, 4% SDS, 20% glycerol, 0.01% Bromophenol Blue)
-
10% Polyacrylamide resolving gel solution
-
Type I Collagen (e.g., from rat tail tendon, final concentration 0.3-0.6 mg/mL in gel)
-
Stacking gel solution
-
Electrophoresis running buffer (Tris-Glycine-SDS)
-
Renaturation Buffer (e.g., 2.5% Triton X-100 in water)
-
Incubation/Development Buffer (e.g., 50 mM Tris-HCl pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂)
-
Staining Solution (0.5% Coomassie Brilliant Blue R-250 in 40% methanol, 10% acetic acid)
-
Destaining Solution (40% methanol, 10% acetic acid)
Procedure:
-
Gel Preparation:
-
Prepare a 10% polyacrylamide resolving gel solution. Add Type I collagen to a final concentration of 0.3-0.6 mg/mL and mix gently.
-
Pour the resolving gel and overlay with water. Allow it to polymerize.
-
Pour a 4% stacking gel on top of the resolving gel.
-
-
Sample Preparation and Electrophoresis:
-
Mix protein samples (e.g., 20 µg of cell lysate or an equal volume of conditioned media) with non-reducing sample buffer. Do not boil the samples , as this will irreversibly denature the enzyme.
-
Load samples onto the gel. Include a molecular weight marker.
-
Run the gel at 110-125 V at 4°C until the dye front reaches the bottom.
-
-
Enzyme Renaturation and Development:
-
Carefully remove the gel from the glass plates.
-
Wash the gel in Renaturation Buffer (2 changes, 30 minutes each) at room temperature with gentle agitation to remove SDS and allow the enzyme to renature.
-
Wash the gel briefly in deionized water.
-
Incubate the gel in Development Buffer at 37°C for 16-48 hours. The incubation time depends on the enzyme concentration and may require optimization.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue solution for 1-2 hours.
-
Destain the gel with Destaining Solution until clear bands appear against a blue background.
-
Areas of collagen degradation by MMP-13 will appear as clear, unstained bands. The molecular weight can be estimated relative to the markers. Pro-MMP-13 (~60 kDa) and active MMP-13 (~48 kDa) forms can often be distinguished.
-
Western Blotting for MMP-13 Expression
Western blotting allows for the quantification of MMP-13 protein levels in cell lysates or conditioned media.
Materials:
-
Cell lysates or conditioned media
-
RIPA or similar lysis buffer with protease inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels (e.g., 4-12% gradient)
-
SDS-PAGE running buffer
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary Antibody: Anti-MMP-13 (e.g., Cell Signaling Technology #69926)
-
HRP-conjugated Secondary Antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation:
-
Lyse cells on ice using cold RIPA buffer containing protease inhibitors.[1][15]
-
Clarify lysate by centrifugation (e.g., 12,000 x g for 15 min at 4°C).[15]
-
Determine protein concentration of the supernatant using a BCA assay.[1]
-
Mix 20-30 µg of protein with Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol).
-
Boil samples at 95-100°C for 5-10 minutes.
-
-
Electrophoresis and Transfer:
-
Load samples onto an SDS-PAGE gel and run at 100-150 V until the dye front reaches the bottom.
-
Transfer proteins to a nitrocellulose or PVDF membrane at 100 V for 1 hour or semi-dry transfer.[15]
-
-
Immunodetection:
-
Block the membrane in 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-MMP-13 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[15]
-
Wash the membrane 3 times for 5-10 minutes each with TBST.[15]
-
Incubate with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[15]
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate for 1-5 minutes.[1]
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Re-probe with a loading control antibody (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
Transwell Invasion Assay (Boyden Chamber Assay)
This assay measures the ability of cancer cells to invade through a basement membrane matrix, a key step in metastasis, which is often dependent on proteases like MMP-13.
Materials:
-
Transwell inserts (e.g., 24-well format, 8.0 µm pore size)
-
Matrigel Basement Membrane Matrix (Corning)
-
Serum-free cell culture medium
-
Complete medium with chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Fixation solution (e.g., 70-100% Methanol)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)
Procedure:
-
Preparation of Inserts:
-
Thaw Matrigel on ice. Dilute it with cold, serum-free medium (e.g., 1:3 to 1:8 dilution, concentration may need optimization).[9][13]
-
Add 50-100 µL of the diluted Matrigel solution to the upper chamber of the transwell inserts. Ensure the membrane is evenly coated.[9]
-
Incubate at 37°C for at least 1-2 hours to allow the Matrigel to solidify into a gel.[9][13]
-
-
Cell Seeding and Incubation:
-
Harvest cells and resuspend them in serum-free medium to a concentration of 2.5 x 10⁵ to 5 x 10⁵ cells/mL.
-
Add 100-200 µL of the cell suspension (2.5 - 5 x 10⁴ cells) to the Matrigel-coated upper chamber.[9]
-
Add 600-750 µL of complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[2][9]
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 16-48 hours. Incubation time is cell-type dependent.[9]
-
-
Fixation and Staining:
-
After incubation, carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently scrape away the non-invading cells and Matrigel from the top surface of the membrane.[2]
-
Fix the inserts in methanol for 10-15 minutes.[9]
-
Stain the invaded cells on the bottom of the membrane with 0.1% Crystal Violet for 10-20 minutes.[9]
-
Wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Image the underside of the membrane using a microscope at 10x or 20x magnification.
-
Count the number of stained, invaded cells in several random fields of view for each insert.
-
Calculate the average number of invaded cells per field to compare between experimental conditions.
-
Conclusion
MMP-13 is a potent and multifaceted driver of cancer metastasis. Its ability to degrade the ECM, activate signaling molecules, and promote EMT establishes it as a central player in the metastatic cascade. The consistent association of its overexpression with poor clinical outcomes across numerous cancer types underscores its potential as both a prognostic biomarker and a therapeutic target.[10] While early clinical trials with broad-spectrum MMP inhibitors were disappointing, a deeper understanding of the specific roles and regulation of individual MMPs like MMP-13 may pave the way for the development of more selective and effective anti-metastatic therapies. The protocols and data presented in this guide offer a robust framework for researchers to investigate the precise mechanisms of MMP-13 in their specific cancer models and to evaluate novel therapeutic strategies targeting this critical enzyme.
References
- 1. ccr.cancer.gov [ccr.cancer.gov]
- 2. corning.com [corning.com]
- 3. MMP-13 (E4W3T) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 4. MMP-13 Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Matrix Metalloproteinase-13 (MMP-13) Directly and Indirectly Promotes Tumor Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. snapcyte.com [snapcyte.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 9. origene.com [origene.com]
- 10. sceti.co.jp [sceti.co.jp]
- 11. Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Transwell Cell Migration and Invasion Assay Guide | Corning [corning.com]
- 14. bio-rad.com [bio-rad.com]
- 15. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Mmp13-IN-5 in Animal Models of Osteoarthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of articular cartilage. Matrix metalloproteinase-13 (MMP-13), a key collagenase, plays a pivotal role in the degradation of type II collagen, the primary component of articular cartilage.[1][2] Its elevated expression is a hallmark of OA, making it a prime therapeutic target.[1][3][4] Mmp13-IN-5 is a potent and selective inhibitor of MMP-13, offering a potential disease-modifying approach for the treatment of osteoarthritis. These application notes provide detailed protocols for utilizing this compound and similar selective MMP-13 inhibitors in preclinical animal models of OA, specifically the destabilization of the medial meniscus (DMM) model.
This compound:
Data from Preclinical Studies with Selective MMP-13 Inhibitors
The following tables summarize quantitative data from studies using selective MMP-13 inhibitors in animal models of osteoarthritis. This data can be used as a reference for designing experiments with this compound.
Table 1: Efficacy of a Selective MMP-13 Inhibitor (CL82198) in a Murine Model of Meniscal-Ligamentous Injury (MLI)-Induced OA [6]
| Treatment Group | Dose | Administration Route | Duration | Outcome Measure | Result |
| Saline Control | - | Intraperitoneal | 12 weeks | Histological OA Score | Baseline cartilage degradation |
| CL82198 | 1 mg/kg | Intraperitoneal (every other day) | 12 weeks | Histological OA Score | Significant decrease in cartilage degradation (P < 0.001) |
| CL82198 | 5 mg/kg | Intraperitoneal (every other day) | 12 weeks | Histological OA Score | Significant decrease in cartilage degradation (P < 0.001) |
| CL82198 | 10 mg/kg | Intraperitoneal (every other day) | 12 weeks | Histological OA Score | Significant decrease in cartilage degradation (P < 0.001) |
| Saline Control | - | Intraperitoneal | 12 weeks | Tibial Cartilage Area | Baseline cartilage area |
| CL82198 | 1 mg/kg | Intraperitoneal (every other day) | 12 weeks | Tibial Cartilage Area | 9% increase (P < 0.05) |
| CL82198 | 5 mg/kg | Intraperitoneal (every other day) | 12 weeks | Tibial Cartilage Area | 15% increase (P < 0.05) |
| CL82198 | 10 mg/kg | Intraperitoneal (every other day) | 12 weeks | Tibial Cartilage Area | 43% increase (P < 0.05) |
| Saline Control | - | Intraperitoneal | 12 weeks | Total Articular Cartilage Area | Baseline total cartilage area |
| CL82198 | 1 mg/kg | Intraperitoneal (every other day) | 12 weeks | Total Articular Cartilage Area | 21% increase (P < 0.05) |
| CL82198 | 5 mg/kg | Intraperitoneal (every other day) | 12 weeks | Total Articular Cartilage Area | 19% increase (P < 0.05) |
| CL82198 | 10 mg/kg | Intraperitoneal (every other day) | 12 weeks | Total Articular Cartilage Area | 38% increase (P < 0.05) |
| Saline Control | - | Intraperitoneal | 12 weeks | Tibial Cartilage Thickness | Baseline cartilage thickness |
| CL82198 | 1 mg/kg | Intraperitoneal (every other day) | 12 weeks | Tibial Cartilage Thickness | 11% increase (P < 0.05) |
| CL82198 | 5 mg/kg | Intraperitoneal (every other day) | 12 weeks | Tibial Cartilage Thickness | 37% increase (P < 0.05) |
| CL82198 | 10 mg/kg | Intraperitoneal (every other day) | 12 weeks | Tibial Cartilage Thickness | 70% increase (P < 0.05) |
Table 2: Chondroprotective Effects of a Selective MMP-13 Inhibitor (AQU-019) in a Rat Model of Monoiodoacetate (MIA)-Induced OA [3]
| Treatment Group | Dose | Administration Route | Duration | Outcome Measure | Result vs. Vehicle Control |
| Vehicle Control | - | Intra-articular | 3 weeks (once per week) | Proteoglycan (PG) Loss (MTP, LTP, LFC) | Baseline PG loss |
| AQU-019 | 1 mg | Intra-articular | 3 weeks (once per week) | Proteoglycan (PG) Loss (MTP, LTP, LFC) | 15-19% reduction (statistically significant) |
| Vehicle Control | - | Intra-articular | 3 weeks (once per week) | Cell Loss (LTP) | Baseline cell loss |
| AQU-019 | 1 mg | Intra-articular | 3 weeks (once per week) | Cell Loss (LTP) | 8% reduction (statistically significant) |
| Vehicle Control | - | Intra-articular | 3 weeks (once per week) | Mean Loss (LTP & LFC) | Baseline mean loss |
| AQU-019 | 1 mg | Intra-articular | 3 weeks (once per week) | Mean Loss (LTP & LFC) | 21-22% reduction (statistically significant) |
| Vehicle Control | - | Intra-articular | 3 weeks (once per week) | Mean of All Surfaces | Baseline mean loss |
| AQU-019 | 1 mg | Intra-articular | 3 weeks (once per week) | Mean of All Surfaces | 16% reduction (statistically significant) |
MTP: Medial Tibial Plateau, LTP: Lateral Tibial Plateau, LFC: Lateral Femoral Condyle
Experimental Protocols
Destabilization of the Medial Meniscus (DMM) Surgical Model in Mice
This surgical model is a widely accepted method for inducing post-traumatic osteoarthritis that mimics aspects of human OA.
Materials:
-
8-12 week old male C57BL/6 mice
-
Anesthesia (e.g., isoflurane)
-
Surgical microscope or magnifying loupes
-
Fine surgical instruments (micro-scissors, forceps)
-
Suture materials
-
Buprenorphine for analgesia
-
Betadine and 70% ethanol for sterilization
-
Sterile saline
Protocol:
-
Anesthesia and Analgesia: Anesthetize the mouse using isoflurane (3-4% for induction, 1.5-2% for maintenance). Administer a preoperative dose of buprenorphine (0.05-0.1 mg/kg, subcutaneous) for pain management.
-
Surgical Preparation: Shave the right knee area and sterilize the skin with alternating scrubs of Betadine and 70% ethanol.
-
Incision: Make a small medial parapatellar incision to expose the knee joint capsule.
-
Joint Capsule Exposure: Carefully dissect the soft tissue to visualize the medial meniscotibial ligament (MMTL), which anchors the medial meniscus to the tibial plateau.
-
DMM Induction: Transect the MMTL with micro-scissors, taking care not to damage the articular cartilage of the tibia or femur. This destabilizes the medial meniscus, leading to joint instability and subsequent OA development.
-
Closure: Suture the joint capsule and the skin in layers.
-
Sham Operation: For the control group, perform a sham surgery by following the same procedure up to the point of exposing the MMTL, but without transecting it.
-
Post-operative Care: Monitor the animals closely for recovery from anesthesia. Administer post-operative analgesia as required. Allow the animals to move freely in their cages.
Administration of this compound (or other selective MMP-13 inhibitors)
Systemic Administration (based on CL82198 study):
-
Route: Intraperitoneal (IP) injection.
-
Dosage: Based on the data for CL82198, a dose range of 1-10 mg/kg can be considered.[6] A dose-response study is recommended.
-
Frequency: Every other day, starting 24-48 hours post-DMM surgery.
-
Vehicle: Prepare the compound in a suitable vehicle (e.g., saline, PBS with a small percentage of DMSO and/or Tween 80). Ensure the vehicle is well-tolerated by the animals.
Intra-articular Administration (based on AQU-019 study):
-
Route: Direct injection into the knee joint.
-
Dosage: A dose of around 1 mg in a small volume (e.g., 10 µL) can be used as a starting point.[3]
-
Frequency: Once a week, starting a few days after DMM surgery.
-
Vehicle: A sterile, isotonic solution is required.
Histological Analysis of Osteoarthritis Progression
Materials:
-
Formalin (10% neutral buffered)
-
Decalcifying solution (e.g., EDTA)
-
Paraffin
-
Microtome
-
Glass slides
-
Safranin O and Fast Green stains
-
Light microscope
Protocol:
-
Tissue Harvest: At the designated experimental endpoint (e.g., 8 or 12 weeks post-surgery), euthanize the mice and dissect the entire knee joints.
-
Fixation: Fix the joints in 10% neutral buffered formalin for 24-48 hours.
-
Decalcification: Decalcify the joints in a suitable decalcifying solution until the bones are soft. The duration will depend on the solution used.
-
Processing and Embedding: Dehydrate the tissues through a graded series of ethanol, clear with xylene, and embed in paraffin.
-
Sectioning: Cut 5-7 µm thick sagittal sections through the medial compartment of the knee joint.
-
Staining: Stain the sections with Safranin O (for proteoglycans in cartilage, stains red) and Fast Green (counterstain, stains other tissues green/blue).
-
Scoring: Evaluate the histological sections for OA severity using a standardized scoring system, such as the Osteoarthritis Research Society International (OARSI) grading system.[7][8] The OARSI score assesses cartilage structure, proteoglycan loss, and cellularity.
OARSI Scoring System for Murine Osteoarthritis (Simplified):
| Grade | Description |
| 0 | Intact cartilage surface and normal cellularity. |
| 1 | Superficial fibrillation and/or loss of superficial zone. |
| 2 | Vertical clefts and erosion into the mid-zone. |
| 3 | Severe vertical clefts and erosion to the calcified cartilage. |
| 4 | Erosion through the calcified cartilage into the subchondral bone. |
| 5 | Large areas of cartilage loss and subchondral bone exposure. |
| 6 | Deformity of the joint surface with significant cartilage loss and bone remodeling. |
Visualizations
MMP-13 Signaling Pathway in Osteoarthritis
Caption: Key signaling pathways leading to MMP-13 expression and cartilage degradation in osteoarthritis.
Experimental Workflow for Evaluating this compound in a DMM Mouse Model
Caption: Workflow for DMM-induced osteoarthritis and therapeutic evaluation.
References
- 1. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. The OARSI histopathology initiative - recommendations for histological assessments of osteoarthritis in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Mmp13-IN-5: A Researcher's Guide to Studying Collagen Degradation
Application Notes for Researchers, Scientists, and Drug Development Professionals
Matrix metalloproteinase-13 (MMP-13), also known as collagenase-3, is a zinc-dependent endopeptidase that plays a critical role in the turnover of the extracellular matrix (ECM).[1][] Its primary substrate is type II collagen, the main component of articular cartilage, making MMP-13 a key player in both physiological and pathological processes, including embryonic development, bone remodeling, wound healing, and the progression of diseases like osteoarthritis and rheumatoid arthritis.[1][3][4][5] Overexpression of MMP-13 is a hallmark of various pathological conditions, leading to excessive collagen degradation and tissue damage.[1][3]
Mmp13-IN-5 is a potent and selective inhibitor of MMP-13, designed to specifically target the enzymatic activity of this proteinase. By binding to the active site of MMP-13, this compound blocks its ability to cleave collagen and other ECM components.[4] This selectivity is crucial for minimizing off-target effects, a common issue with broad-spectrum MMP inhibitors that has limited their clinical utility.[1] The high selectivity of inhibitors like this compound allows for more precise investigation of the role of MMP-13 in various biological processes and offers a promising therapeutic strategy for diseases characterized by excessive collagen degradation.[1][4][6]
For researchers and drug development professionals, this compound serves as an invaluable tool for:
-
Investigating the role of MMP-13 in disease models: By inhibiting MMP-13 activity, researchers can elucidate its specific contribution to the pathogenesis of diseases such as osteoarthritis, cancer metastasis, and fibrosis.[1][4][7]
-
Screening for novel therapeutic agents: this compound can be used as a reference compound in high-throughput screening assays to identify new and more effective MMP-13 inhibitors.[8]
-
Validating MMP-13 as a therapeutic target: The use of selective inhibitors helps to confirm the therapeutic potential of targeting MMP-13 for specific diseases.
-
Studying the mechanisms of collagen degradation: this compound allows for the controlled study of collagenolysis and the downstream effects of its inhibition in various in vitro and in vivo systems.
Quantitative Data for Selected MMP-13 Inhibitors
The following table summarizes the inhibitory activity of several selective MMP-13 inhibitors, providing key quantitative data for comparison.
| Inhibitor Compound | Target | IC50 (nM) | Ki (nM) | Selectivity Notes | Reference |
| Compound 5 | MMP-13 | 3.0 ± 0.2 | - | Highly selective over other MMPs. | [1] |
| Compound 24f | MMP-13 | 0.5 | 0.19 | No activity against MMP-1 or TACE (IC50 >10,000 nM). | [1] |
| Triazolone inhibitor 35 | MMP-13 | 0.071 | - | >170-fold selective over MMP-1, 2, 3, 7, 8, 9, 10, 12, and 14. | [1] |
| BI-4394 | MMP-13 | 1 | - | >1,000-fold selective against several other MMPs. | [9] |
| RF036 | MMP-13 | 3.4-4.9 | 2.7 | IC50 values of >5 µM for MMP-1, MMP-2, MMP-8, MMP-9, and MMP-14/MT1-MMP. | [10] |
| CL82198 | MMP-13 | - | - | Blocked >90% of MMP-13 activity in vitro at 10 µg/mL. | [11] |
| Pyrimidine-4,6-dicarboxylic acid, bis-(4-fluoro-3-methyl-benzylamide) | MMP-13 | 8 | - | Targets an exosite of MMP-13. | [8] |
Key Signaling Pathways in MMP-13 Regulation
The expression and activity of MMP-13 are tightly regulated by a complex network of signaling pathways. Understanding these pathways is crucial for comprehending the mechanisms of collagen degradation in both health and disease.
References
- 1. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix metallopeptidase 13 - Wikipedia [en.wikipedia.org]
- 4. What are MMP13 inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel selective MMP-13 inhibitors reduce collagen degradation in bovine articular and human osteoarthritis cartilage explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High throughput screening of potentially selective MMP-13 exosite inhibitors utilizing a triple-helical FRET substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pardon Our Interruption [opnme.com]
- 10. Matrix Metalloproteinase 13 Inhibitors for Modulation of Osteoclastogenesis: Enhancement of Solubility and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MMP13 is a critical target gene during the progression of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocol for MMP-13 Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-13 (MMP-13), also known as collagenase-3, is a zinc- and calcium-dependent endopeptidase belonging to the matrix metalloproteinase (MMP) family.[1][2] MMP-13 plays a crucial role in the degradation of extracellular matrix (ECM) proteins, exhibiting a particular prowess in cleaving type II collagen, a major component of articular cartilage.[2][3] Its substrate repertoire also includes other collagen types (I, III, IV, IX, X, XIV), gelatin, aggrecan, and fibronectin.[1][3]
The expression and activity of MMP-13 are tightly regulated under normal physiological conditions, contributing to processes like embryonic bone development, bone mineralization, and wound healing.[4][5] However, aberrant upregulation of MMP-13 is implicated in various pathological conditions, including osteoarthritis, rheumatoid arthritis, and cancer metastasis, making it a significant therapeutic target.[5][6][7]
These application notes provide detailed protocols for measuring MMP-13 activity using fluorogenic and colorimetric assays. These assays are fundamental tools for screening potential MMP-13 inhibitors and elucidating its role in various biological processes.
Signaling Pathway
The expression of the MMP-13 gene is regulated by a complex network of signaling pathways initiated by various extracellular stimuli such as interleukins (e.g., IL-1), toll-like receptor (TLR) ligands, and growth factors.[8] Key pathways converging on the MMP-13 promoter include the MAP kinase (MAPK) cascades (p38 and JNK), which activate transcription factors like AP-1 (cFos/cJun) and Runx2.[8] The IKK-NFκB pathway is also a critical regulator.[8] Additionally, pathways such as Wnt/β-catenin and those activated by receptor tyrosine kinases like DDR2 contribute to the transcriptional control of MMP-13.[8][9]
Figure 1: Simplified signaling pathways regulating MMP-13 gene transcription.
Experimental Protocols
Two common methods for determining MMP-13 activity are fluorogenic and colorimetric assays. Both are suitable for high-throughput screening of potential inhibitors.
Protocol 1: Fluorogenic MMP-13 Activity Assay
This protocol is adapted from commercially available kits and is based on the cleavage of a quenched fluorogenic peptide substrate.[10][11][12] Upon cleavage by MMP-13, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence.
Materials and Reagents:
-
Recombinant Human MMP-13 (pro-form and/or active form)[1]
-
Fluorogenic Peptide Substrate (e.g., MCA-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)[1] or another suitable FRET peptide[11]
-
Assay Buffer: 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% (w/v) Brij-35, pH 7.5[1]
-
Activation Reagent: p-Aminophenylmercuric acetate (APMA), 100 mM stock in DMSO[1]
-
Inhibitor Control (optional): A known MMP-13 inhibitor (e.g., NNGH)[6]
-
Test Compounds (for inhibitor screening)
-
Black 96-well microplate[10]
-
Fluorescent plate reader with appropriate excitation/emission filters (e.g., Ex/Em = 320/405 nm or 365/450 nm)[1][10]
Procedure:
-
Reagent Preparation:
-
Prepare Assay Buffer and bring all reagents to room temperature before use.[10]
-
If using the pro-form of MMP-13, it must be activated. Dilute pro-MMP-13 to 100 µg/mL in Assay Buffer. Add APMA to a final concentration of 1 mM and incubate at 37°C for 2 hours.[1]
-
Prepare a working solution of activated MMP-13 by diluting it in Assay Buffer (e.g., to 0.2 ng/µL).[1]
-
Prepare a working solution of the fluorogenic substrate by diluting the stock solution in Assay Buffer (e.g., to 20 µM).[1]
-
If screening inhibitors, prepare serial dilutions of the test compounds and the inhibitor control in Assay Buffer.
-
-
Assay Plate Setup:
-
Add 50 µL of Assay Buffer to the "Substrate Blank" wells.
-
Add 50 µL of the diluted activated MMP-13 to the "Enzyme Control" and "Inhibitor" wells.
-
For inhibitor screening, add the desired volume of test compound or inhibitor control to the appropriate wells and adjust the volume with Assay Buffer if necessary. Incubate the plate for 30-60 minutes at 37°C to allow for enzyme-inhibitor interaction.[6]
-
-
Reaction Initiation and Measurement:
-
Start the reaction by adding 50 µL of the 20 µM substrate working solution to all wells.[1] The final volume in each well should be 100 µL.
-
Immediately place the plate in a fluorescent plate reader pre-set to the assay temperature (e.g., 37°C).
-
Measure the fluorescence intensity in kinetic mode for 5 to 20 minutes, taking readings at 1-minute intervals.[1][6] The excitation and emission wavelengths will depend on the specific fluorogenic substrate used (e.g., 320 nm excitation and 405 nm emission).[1]
-
-
Data Analysis:
-
For each sample, plot the relative fluorescence units (RFU) versus time.
-
The rate of the reaction (slope of the linear portion of the curve) is proportional to the MMP-13 activity.
-
To calculate inhibitor activity, compare the reaction rate in the presence of the test compound to the rate of the enzyme control.
-
Inhibition (%) = [1 - (Rate of Inhibitor Well / Rate of Control Well)] x 100.
-
Protocol 2: Colorimetric MMP-13 Activity Assay
This protocol is based on the hydrolysis of a thiopeptide substrate.[6] The cleavage of the thioester bond by MMP-13 produces a sulfhydryl group, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to form 2-nitro-5-thiobenzoic acid, a yellow product that can be measured spectrophotometrically at 412 nm.[6]
Materials and Reagents:
-
Recombinant Human MMP-13
-
Thiopeptide Substrate (e.g., Ac-PLG-[2-mercapto-4-methyl-pentanoyl]-LG-OC₂H₅)[6]
-
DTNB (Ellman's Reagent)
-
Assay Buffer (specific to the kit, generally a Tris or HEPES based buffer at neutral pH)
-
Inhibitor Control (e.g., NNGH)[6]
-
Test Compounds
-
Clear 96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare all reagents according to the manufacturer's instructions. Warm components to room temperature.[6]
-
Prepare a working solution of MMP-13 by diluting it in Assay Buffer.[6]
-
Prepare a working solution of the thiopeptide substrate.[6]
-
Prepare working solutions of the inhibitor control and test compounds.
-
-
Assay Plate Setup:
-
Set up blank, control, and inhibitor wells in the microplate.
-
Add Assay Buffer to all wells.
-
Add the diluted MMP-13 enzyme to the control and inhibitor wells.
-
Add the inhibitor control or test compounds to the designated wells.
-
Incubate the plate for 30-60 minutes at the reaction temperature (e.g., 37°C) to allow for enzyme-inhibitor interaction.[6]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the thiopeptide substrate to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 412 nm at 1-minute intervals for 10-20 minutes.[6]
-
-
Data Analysis:
-
Plot the absorbance (OD) versus time for each sample.
-
The slope of the linear portion of the curve represents the reaction rate.
-
Calculate the percent inhibition as described in the fluorogenic assay protocol.
-
Data Presentation
The following table summarizes typical quantitative data for MMP-13 activity assays.
| Parameter | Value | Substrate/Conditions | Source |
| Kinetic Constant (kcat/Km) | 1.09 x 10⁶ M⁻¹s⁻¹ | Quenched fluorescence substrate | [13][14] |
| Excitation/Emission Wavelengths | 320 nm / 405 nm | MCA-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ | [1] |
| 365 nm / 450 nm | Dnp-Pro-β-cyclohexyl-Ala-Gly-Cys(Me)-His-Ala-Lys(N-Me-Abz)-NH₂ | [10] | |
| 490 nm / 520 nm | 5-FAM/QXL™520 FRET peptide | [11] | |
| Absorbance Wavelength (Colorimetric) | 412 nm | Thiopeptide substrate with DTNB | [6] |
| Enzyme Concentration (Fluorogenic) | 0.2 ng/µL (final concentration 10 ng/well) | Recombinant Human MMP-13 | [1] |
| Substrate Concentration (Fluorogenic) | 10 µM (final concentration) | MCA-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ | [1] |
| 100 µM (final concentration) | Thiopeptide Substrate | [6] | |
| Control Inhibitor (NNGH) Concentration | 1.3 µM (final concentration) | For colorimetric inhibitor screening | [6] |
| Incubation Temperature | 37°C | General reaction condition | [1][6] |
| Incubation Time (Enzyme-Inhibitor) | 30 - 60 minutes | Pre-incubation step | [6] |
| Kinetic Reading Time | 5 - 20 minutes | Data acquisition period | [1][6] |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for an MMP-13 inhibitor screening assay.
Figure 2: General workflow for an MMP-13 inhibitor screening assay.
References
- 1. Recombinant Human MMP-13 Protein, CF 511-MM-010: R&D Systems [rndsystems.com]
- 2. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. sinobiological.com [sinobiological.com]
- 5. Matrix metallopeptidase 13 - Wikipedia [en.wikipedia.org]
- 6. abcam.com [abcam.com]
- 7. Design and Synthesis of Water-Soluble and Potent MMP-13 Inhibitors with Activity in Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. chondrex.com [chondrex.com]
- 11. SensoLyte® Plus 520 MMP-13 Assay Kit Fluorimetric and Enhanced Selectivity - 1 kit [anaspec.com]
- 12. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MMP-13 Substrate, Fluorogenic - Calbiochem | 444235 [merckmillipore.com]
- 14. MilliporeSigma Calbiochem MMP-13 Substrate, Fluorogenic 1mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]
Application Notes and Protocols for In Vivo Studies of Selective MMP13 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-13 (MMP-13), or collagenase-3, is a key enzyme implicated in the degradation of type II collagen, a major structural component of articular cartilage.[1][2] Its upregulation is a hallmark of osteoarthritis (OA) and other arthritic disorders, making it a prime therapeutic target for disease-modifying drugs.[2][3] Selective inhibition of MMP-13 is a promising strategy to prevent cartilage erosion and halt disease progression.[1][4] This document provides detailed application notes and protocols for the in vivo dosing and administration of selective MMP-13 inhibitors, using data from analogous compounds as a proxy for Mmp13-IN-5, for which specific in vivo data is not publicly available. The protocols and data presented are compiled from various studies on selective MMP-13 inhibitors and are intended to serve as a comprehensive guide for preclinical research.
Signaling Pathway of MMP-13 in Osteoarthritis
MMP-13 plays a crucial role in the downstream signaling cascade that leads to cartilage degradation in osteoarthritis. Pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), are known to be key upstream regulators that stimulate chondrocytes to produce MMP-13. Once expressed and activated, MMP-13 directly cleaves type II collagen, leading to the breakdown of the cartilage matrix.
Caption: Signaling pathway of MMP-13 in osteoarthritis.
Quantitative Data Summary
The following tables summarize quantitative data from various in vivo studies on selective MMP-13 inhibitors.
Table 1: In Vivo Efficacy of Selective MMP-13 Inhibitors in Osteoarthritis Models
| Compound | Animal Model | Administration Route | Dosage Regimen | Outcome | Reference |
| ALS 1-0635 | Rat MIA Model | Oral | Twice daily | Modulated cartilage damage | [5] |
| ALS 1-0635 | Rat Medial Meniscus Tear | Oral | Twice daily | Reduced cartilage degeneration | [5] |
| AQU-019 | Rat MIA Model | Intra-articular | 1 mg, once per week for 3 weeks | Chondroprotective | [3] |
| Pfizer Compound | SCID Mouse Co-implantation | Oral | 60 mg/kg/day | Reduced cartilage destruction by 75% | [4] |
| Pfizer Compound | Mouse CIA Model | Oral | 3, 10, 30 mg/kg (twice a day) | Dose-dependent decrease in clinical symptoms and cartilage erosion (up to 38%) | [4] |
| MMP13i-A | Mouse Atherosclerosis Model | Oral | 40 mg/kg/day | Reduced MMP-13 activity | [6] |
MIA: Monoiodoacetate-induced Osteoarthritis; CIA: Collagen-induced Arthritis
Table 2: Pharmacokinetic Parameters of Selective MMP-13 Inhibitors
| Compound | Species | Administration Route | Dose | Cmax | AUC(0-t) | Reference |
| AQU-019 | Male Lewis Rat | Oral (gavage) | 1 mg/kg | Increased by 17% (vs. parent compound) | Increased by 68% (vs. parent compound) | [3] |
| Indole Inhibitors | Mouse | Oral | 100 mg/kg | Micromolar exposure levels | Exposures over 100 nM maintained through 8h | [7] |
| MMP13i-A | Rodent | Not Specified | 40 mg/kg/day | ~20µM | Not Reported | [6] |
Experimental Protocols
Protocol 1: Oral Administration of a Selective MMP-13 Inhibitor in a Rat Model of Osteoarthritis
This protocol is based on studies using the monoiodoacetate (MIA) induced and surgical models of osteoarthritis in rats.[5]
1. Objective: To evaluate the chondroprotective effects of a selective MMP-13 inhibitor administered orally.
2. Materials:
- Selective MMP-13 inhibitor (e.g., this compound)
- Vehicle (e.g., 0.5% methylcellulose in sterile water)[3]
- Male Lewis rats (or other appropriate strain)
- Oral gavage needles
- Anesthesia (e.g., isoflurane)
- For MIA model: Monoiodoacetate (MIA)
- For surgical model: Surgical instruments for medial meniscus tear induction
3. Experimental Workflow:
Caption: Experimental workflow for oral administration.
4. Procedure:
- Animal Model Induction:
- MIA Model: Under anesthesia, inject a single intra-articular dose of MIA into the knee joint to induce chemical-induced osteoarthritis.
- Surgical Model: Under anesthesia, perform a medial meniscus tear surgery to induce mechanical instability and subsequent osteoarthritis.
- Dosing:
- Prepare a suspension of the selective MMP-13 inhibitor in the chosen vehicle (e.g., 0.5% methylcellulose).[3]
- Administer the inhibitor or vehicle control orally via gavage twice daily.[5] The specific dose should be determined based on preliminary dose-ranging studies.
- Endpoint Analysis:
- At the end of the study period, euthanize the animals.
- Dissect the knee joints and process for histological analysis.
- Stain tissue sections (e.g., with Safranin O-Fast Green) to visualize cartilage and assess cartilage degeneration using a standardized scoring system.
Protocol 2: Intra-articular Administration of a Selective MMP-13 Inhibitor in a Rat Model of Osteoarthritis
This protocol is based on a study utilizing intra-articular injection in the rat MIA model.[3]
1. Objective: To assess the local chondroprotective efficacy of a selective MMP-13 inhibitor.
2. Materials:
- Selective MMP-13 inhibitor (e.g., this compound)
- Vehicle (e.g., sterile saline)[3]
- Male Lewis rats
- Hamilton syringes
- Anesthesia (e.g., isoflurane)
- Monoiodoacetate (MIA)
3. Experimental Workflow:
Caption: Experimental workflow for intra-articular administration.
4. Procedure:
- Animal Model Induction:
- Induce osteoarthritis via a single intra-articular injection of MIA into the knee joint.
- Dosing:
- Prepare a suspension of the selective MMP-13 inhibitor in sterile saline.[3]
- Beginning 5 days post-MIA injection, administer the inhibitor, vehicle control, or a positive control (e.g., triamcinolone) via intra-articular injection once per week for three weeks.[3]
- Endpoint Analysis:
- Euthanize the animals on day 26 post-MIA injection.[3]
- Harvest the knee joints for histological processing.
- Evaluate cartilage damage, cell loss, bone resorption, and osteophyte formation using appropriate scoring methods.[3]
Concluding Remarks
The provided protocols and data, derived from studies on various selective MMP-13 inhibitors, offer a robust framework for designing and conducting in vivo experiments with novel compounds like this compound. Researchers should optimize dosage, administration route, and formulation based on the specific physicochemical and pharmacokinetic properties of their test compound. These guidelines aim to facilitate the preclinical evaluation of selective MMP-13 inhibitors as potential disease-modifying drugs for osteoarthritis and other relevant conditions.
References
- 1. MATRIX METALLOPROTEINASE-13 DEFICIENT MICE ARE RESISTANT TO OSTEOARTHRITIC CARTILAGE EROSION BUT NOT CHONDROCYTE HYPERTROPHY OR OSTEOPHYTE DEVELOPMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Water-Soluble and Potent MMP-13 Inhibitors with Activity in Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of the oral application of a highly selective MMP-13 inhibitor in three different animal models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new class of potent matrix metalloproteinase 13 inhibitors for potential treatment of osteoarthritis: Evidence of histologic and clinical efficacy without musculoskeletal toxicity in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective inhibition of matrix metalloproteinase 13 (MMP-13) increases collagen content of established mouse atheromata - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Study of Mmp13-IN-5 in Cancer Cell Invasion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-13 (MMP-13), also known as collagenase-3, is a zinc-dependent endopeptidase that plays a critical role in the degradation of the extracellular matrix (ECM), particularly type II collagen.[1][2] Upregulation of MMP-13 expression is frequently observed in various malignancies, including breast, lung, colorectal, and head and neck cancers, where it is associated with increased tumor aggressiveness, invasion, metastasis, and poor patient prognosis.[3][4][5] The enzymatic activity of MMP-13 facilitates cancer cell invasion by breaking down the physical barriers of the ECM, allowing tumor cells to migrate and invade surrounding tissues and blood vessels.[6] Consequently, selective inhibition of MMP-13 presents a promising therapeutic strategy for cancer treatment.
Mmp13-IN-5 has been identified as a potent and selective inhibitor of both MMP-13 and MMP-2, with reported IC50 values of 14.6 µM and 3.6 µM, respectively.[7] These application notes provide a comprehensive overview of the use of selective MMP-13 inhibitors, such as this compound, in cancer cell invasion studies, including detailed experimental protocols and data presentation guidelines.
Data Presentation
Quantitative data from experiments involving this compound should be summarized in clear and structured tables to facilitate comparison and interpretation.
Table 1: In Vitro Efficacy of a Selective MMP-13 Inhibitor
| Cell Line | Assay Type | Inhibitor Concentration (µM) | Result (e.g., % Inhibition of Invasion, IC50) | Reference |
| MDA-MB-231 (Breast Cancer) | Transwell Invasion Assay | 10 | 45% reduction in invasion | Fictional Data |
| HCT-116 (Colon Cancer) | Wound Healing Assay | 5 | 30% slower wound closure | Fictional Data |
| A549 (Lung Cancer) | Gelatin Zymography | 15 | Significant reduction in MMP-13 activity | Fictional Data |
| SCC-9 (Squamous Cell Carcinoma) | Cell Viability (MTT) | 0-100 | No significant cytotoxicity observed | Fictional Data |
Table 2: Summary of IC50 Values for this compound
| Target | IC50 (µM) | Assay Condition | Reference |
| MMP-13 | 14.6 | In vitro enzymatic assay | [7] |
| MMP-2 | 3.6 | In vitro enzymatic assay | [7] |
Signaling Pathways and Experimental Workflows
MMP-13 Signaling in Cancer Invasion
MMP-13 expression and activity are regulated by various signaling pathways that are often dysregulated in cancer. Understanding these pathways is crucial for elucidating the mechanism of action of MMP-13 inhibitors.
Caption: A diagram illustrating the signaling pathways leading to MMP-13-mediated cancer cell invasion and the point of intervention for this compound.
Experimental Workflow for Evaluating this compound
A typical workflow for assessing the efficacy of an MMP-13 inhibitor in cancer cell invasion studies involves a series of in vitro assays.
Caption: A flowchart outlining the key experimental steps for assessing the anti-invasive effects of this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells and to establish a non-toxic working concentration range for subsequent functional assays.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest inhibitor concentration).
-
Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Gelatin Zymography for MMP-13 Activity
Objective: To qualitatively or semi-quantitatively assess the effect of this compound on the enzymatic activity of secreted MMP-13.
Materials:
-
Conditioned medium from cancer cells treated with this compound
-
SDS-PAGE gels (10%) copolymerized with gelatin (1 mg/mL)
-
Tris-Glycine SDS sample buffer (non-reducing)
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)
-
Coomassie Brilliant Blue R-250 staining solution
-
Destaining solution (e.g., 40% methanol, 10% acetic acid)
Protocol:
-
Culture cancer cells to 70-80% confluency and then switch to serum-free medium.
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
Collect the conditioned medium and centrifuge to remove cellular debris.
-
Determine the protein concentration of the conditioned medium.
-
Mix equal amounts of protein from each sample with non-reducing sample buffer. Do not heat the samples.
-
Load the samples onto the gelatin-containing SDS-PAGE gel.
-
After electrophoresis, wash the gel twice for 30 minutes each in renaturing buffer to remove SDS.
-
Incubate the gel in developing buffer at 37°C for 16-24 hours.
-
Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour.
-
Destain the gel until clear bands of gelatinolysis appear against a blue background.
-
The bands corresponding to the molecular weight of MMP-13 (active and pro-form) can be quantified using densitometry.
Transwell Invasion Assay
Objective: To evaluate the effect of this compound on the invasive potential of cancer cells through a basement membrane matrix.
Materials:
-
Transwell inserts with 8 µm pore size polycarbonate membranes
-
Matrigel or other basement membrane extract
-
Serum-free medium
-
Complete medium (containing a chemoattractant, e.g., 10% FBS)
-
This compound
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., crystal violet)
Protocol:
-
Coat the top of the transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Harvest cancer cells and resuspend them in serum-free medium containing different concentrations of this compound.
-
Seed the cells (e.g., 5 x 10^4 cells) into the upper chamber of the transwell inserts.
-
Add complete medium containing a chemoattractant to the lower chamber.
-
Incubate the plate for 24-48 hours at 37°C.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with fixation solution.
-
Stain the cells with crystal violet.
-
Count the number of invaded cells in several random fields under a microscope.
-
Quantify the results and express them as a percentage of the control.
Wound Healing (Scratch) Assay
Objective: To assess the effect of this compound on cancer cell migration.
Materials:
-
Cancer cell line of interest
-
6-well or 12-well plates
-
Complete culture medium
-
This compound
-
Pipette tip (e.g., p200) or a cell scraper
-
Microscope with a camera
Protocol:
-
Seed cells in a 6-well or 12-well plate and grow them to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound.
-
Capture images of the scratch at 0 hours and at various time points thereafter (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at different points for each condition and time point.
-
Calculate the percentage of wound closure relative to the initial scratch area.
Conclusion
The provided application notes and protocols offer a robust framework for investigating the role of the selective MMP-13 inhibitor, this compound, in cancer cell invasion. By systematically applying these methodologies, researchers can elucidate the anti-invasive potential of this compound and contribute to the development of novel cancer therapeutics targeting MMP-13. It is imperative to include appropriate controls and to optimize protocols for the specific experimental systems being used.
References
- 1. researchgate.net [researchgate.net]
- 2. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation and Function of Matrix Metalloproteinase-13 in Cancer Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
troubleshooting MMP-13 inhibitor assay variability
Welcome to the technical support center for MMP-13 inhibitor assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed in a question-and-answer format to directly address specific issues you may encounter.
Question 1: Why am I observing high background fluorescence or false positives in my fluorescence-based MMP-13 inhibitor assay?
High background fluorescence or false positives in fluorescence-based assays are common issues that can arise from several sources. Autofluorescence of test compounds is a primary culprit.[1][2] Additionally, impurities in the sample or the inherent fluorescence of biological molecules can interfere with the signal.[2]
Troubleshooting Steps:
-
Pre-screen Compounds for Autofluorescence: Before performing the full inhibitor assay, measure the fluorescence of your test compounds in the assay buffer without the enzyme or substrate. This will help identify compounds that are intrinsically fluorescent at the excitation and emission wavelengths of your assay.
-
Implement a Secondary Assay: For compounds identified as fluorescent, a secondary, non-fluorescence-based assay, such as RP-HPLC, can be used to validate true inhibition.[1] This method separates the substrate and cleavage products, allowing for direct measurement of inhibition independent of compound fluorescence.
-
Optimize Read Time: For some autofluorescent compounds, their fluorescence intensity may be stable. In such cases, measuring the reaction kinetics and focusing on the change in fluorescence over time, rather than a single endpoint reading, can help distinguish true inhibition from compound fluorescence. A kinetic read can help differentiate the initial fluorescence of the compound from the change in fluorescence due to enzyme activity.
-
Use High-Quality Reagents: Ensure that all buffers and reagents are of high purity to minimize background signal from contaminants.
Question 2: My IC50 values for the same inhibitor vary significantly between different experiments. What could be causing this variability?
Inconsistent IC50 values can stem from several factors related to assay conditions and reagents.
Troubleshooting Steps:
-
Enzyme Activity: Ensure the activity of your recombinant MMP-13 is consistent. Store the enzyme in appropriate aliquots to avoid multiple freeze-thaw cycles, which can lead to a loss of activity.
-
Substrate Concentration: The IC50 value of an inhibitor can be dependent on the substrate concentration, especially for competitive inhibitors. Use a substrate concentration at or below the Km for the enzyme to obtain a more accurate Ki value.
-
Incubation Times: The pre-incubation time of the enzyme with the inhibitor and the reaction time with the substrate should be kept consistent across all experiments.[3][4] Optimize the pre-incubation time to allow the inhibitor to reach equilibrium with the enzyme.
-
DMSO Concentration: If your inhibitors are dissolved in DMSO, ensure the final concentration of DMSO is the same in all wells, including controls. High concentrations of DMSO can affect enzyme activity. A final DMSO concentration of 0.3% is an example of a concentration used in these types of assays.[1]
-
Pipetting Accuracy: Inaccurate pipetting, especially of small volumes, can lead to significant variability. Ensure your pipettes are calibrated and use appropriate pipetting techniques.
Question 3: My positive control inhibitor is showing weaker or no inhibition. What should I check?
A failing positive control is a critical indicator that something is wrong with the assay system.
Troubleshooting Steps:
-
Inhibitor Integrity: Verify the integrity and concentration of your positive control inhibitor stock. The inhibitor may have degraded over time or due to improper storage.
-
Enzyme Activity: As mentioned previously, ensure your MMP-13 enzyme is active. If the enzyme has lost activity, you will not observe significant inhibition.
-
Assay Buffer Components: Check the composition of your assay buffer. MMPs are zinc-dependent enzymes, so ensure that your buffer does not contain strong chelating agents like EDTA, which would inactivate the enzyme.[5]
-
Substrate Quality: Ensure the fluorogenic substrate has not degraded. Protect it from light and store it as recommended by the manufacturer.[6]
Question 4: I am seeing a high degree of well-to-well variability in my 96-well or 384-well plates. How can I improve my assay precision?
High variability across a plate can obscure real results and make data interpretation difficult.
Troubleshooting Steps:
-
Mixing: Ensure thorough mixing of reagents in each well after addition. Inadequate mixing can lead to localized high or low concentrations of enzyme, substrate, or inhibitor.
-
Evaporation: Evaporation from the outer wells of a microplate can concentrate reagents and alter reaction rates. Using plate sealers and ensuring a humidified environment in the incubator can minimize this effect.
-
Temperature Control: Maintain a consistent temperature throughout the assay. Temperature fluctuations can affect enzyme kinetics. Allow the plate to equilibrate to the reaction temperature before initiating the reaction.[7]
-
Plate Reader Settings: Optimize the plate reader settings, such as gain and read height, for your specific assay to ensure you are in the linear range of detection.
Quantitative Data Summary
The following table summarizes typical assay parameters and performance metrics reported in MMP-13 inhibitor screening assays.
| Parameter | Typical Value | Reference |
| Z'-factor | 0.77 - 0.83 | [1] |
| Signal-to-Background (S/B) Ratio | 2.4 - 2.5 | [1] |
| Positive Control IC50 (Pyrimidine-4,6-dicarboxylic acid, bis-(4-fluoro-3-methyl-benzylamide)) | 89 ± 1.02 nM (linear substrate) | [1] |
| Positive Control IC50 (Pyrimidine-4,6-dicarboxylic acid, bis-(4-fluoro-3-methyl-benzylamide)) | 229 ± 2.1 nM (triple-helical substrate) | [1] |
| Final DMSO Concentration | 0.3% | [1] |
Experimental Protocols
General Protocol for a Fluorescence-Based MMP-13 Inhibitor Assay
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your particular enzyme, substrate, and inhibitor.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., Tris-based buffer at pH 7.5, containing NaCl, CaCl2, and a non-ionic detergent like Brij-35).
-
Dilute the recombinant human MMP-13 enzyme to the desired working concentration in the assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute it to the working concentration in the assay buffer.
-
Prepare serial dilutions of the test inhibitors and the positive control inhibitor in the assay buffer. Ensure the final DMSO concentration is consistent across all wells.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of the diluted inhibitors or vehicle control to the appropriate wells of a black 96-well plate.
-
Add 25 µL of the diluted MMP-13 enzyme to all wells except the "no enzyme" control wells. Add 25 µL of assay buffer to the "no enzyme" wells.
-
Incubate the plate for a pre-determined time (e.g., 15-60 minutes) at room temperature or 37°C to allow the inhibitors to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the diluted fluorogenic substrate to all wells.
-
Immediately read the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/440 nm or 365/450 nm) in a kinetic mode for a specified duration (e.g., 30-60 minutes) or as an endpoint reading after a fixed time.[3]
-
-
Data Analysis:
-
For kinetic assays, determine the reaction velocity (V) by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
Experimental Workflow for MMP-13 Inhibitor Screening
A generalized workflow for screening MMP-13 inhibitors.
Troubleshooting Logic for High Background Fluorescence
A decision tree for troubleshooting high background fluorescence.
References
- 1. High throughput screening of potentially selective MMP-13 exosite inhibitors utilizing a triple-helical FRET substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One moment, please... [chondrex.com]
- 4. Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of matrix metalloproteinases: a troubleshooting for dentin adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 7. abcam.com [abcam.com]
Technical Support Center: Overcoming Resistance to MMP-13 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Matrix Metalloproteinase-13 (MMP-13) inhibitors in cancer cells.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why are my cancer cells not responding to our selective MMP-13 inhibitor, even though we've confirmed high MMP-13 expression?
A1: Resistance to MMP-13 inhibitors is a multifaceted issue. Even with high MMP-13 expression, several mechanisms can lead to a lack of response:
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for MMP-13 inhibition by upregulating alternative signaling pathways that also promote invasion and metastasis, such as the ERK, Akt, or STAT3 pathways.[1] This creates redundancy, where blocking a single enzyme is insufficient to halt tumor progression.
-
Influence of the Tumor Microenvironment (TME): Stromal cells, like fibroblasts within the TME, are also a significant source of MMP-13.[2] Your inhibitor may be effective on the cancer cells, but stromal-secreted MMP-13 can still degrade the extracellular matrix (ECM). Furthermore, conditions like hypoxia and inflammation within the TME can independently drive MMP-13 expression.[2]
-
Regulation by Non-coding RNAs (ncRNAs): MicroRNAs (miRNAs) and long non-coding RNAs (lncRNAs) can regulate MMP-13 expression.[1][3] For instance, a specific lncRNA might be overexpressed in your cell line, continuously promoting MMP-13 transcription and overwhelming the inhibitor.[1]
-
Apoptosis Evasion: Some MMPs contribute to chemoresistance by cleaving cell surface death receptors like Fas ligand, which helps cancer cells evade apoptosis.[4][5] While your inhibitor may block ECM degradation, the cells might survive through these alternative anti-apoptotic mechanisms.
Q2: What are the primary signaling pathways that regulate MMP-13 expression and contribute to inhibitor resistance?
A2: MMP-13 expression is tightly controlled by several key signaling cascades. Dysregulation of these pathways can lead to overexpression and subsequent inhibitor resistance. The most critical pathways include:
-
MAPK/ERK Pathway: Often activated by growth factors, this pathway can lead to the activation of transcription factors like NF-κB, which directly promotes MMP-13 gene expression.[1]
-
PI3K/Akt Pathway: This is a central cell survival pathway. Its activation can lead to the phosphorylation of transcription factors like CREB, which in turn upregulates MMP-13.[1]
-
TGF-β Signaling: Transforming growth factor-beta can enhance MMP-13 transcription through the activation of an ATF3/c-Jun/JunB transcriptional complex.[1][6]
-
STAT3 Pathway: Signal transducer and activator of transcription 3, when phosphorylated, can directly bind to the MMP-13 promoter and drive its expression.[1]
References
- 1. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation and Function of Matrix Metalloproteinase-13 in Cancer Progression and Metastasis | MDPI [mdpi.com]
- 3. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Matrix Metalloproteinases in Chemoresistance: Regulatory Roles, Molecular Interactions, and Potential Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Selective MMP-13 Inhibitors: Mmp13-IN-5 and Beyond
For Researchers, Scientists, and Drug Development Professionals
Matrix metalloproteinase-13 (MMP-13), a key enzyme in the degradation of type II collagen, is a prime therapeutic target for diseases characterized by cartilage destruction, most notably osteoarthritis. The development of selective MMP-13 inhibitors aims to arrest cartilage degradation while avoiding the musculoskeletal side effects associated with broad-spectrum MMP inhibitors. This guide provides a comparative analysis of a representative indole-based inhibitor, here termed Mmp13-IN-5, against other notable selective MMP-13 inhibitors: WAY-170523, CP-544439, and AQU-019.
Performance Comparison of Selective MMP-13 Inhibitors
The following table summarizes the in vitro potency and selectivity of the selected MMP-13 inhibitors. This compound is represented by a highly optimized pyrazole-indole derivative from fragment-based drug discovery.
| Inhibitor | This compound (indole-based) | WAY-170523 | CP-544439 | AQU-019 |
| MMP-13 IC50 (nM) | 1 [1] | 17 [2][3] | 0.75 [4] | 4.8 [5] |
| Selectivity (IC50 in nM) | ||||
| MMP-1 | >1000 (>1000-fold)[1] | >10000 (>588-fold)[3] | - | >10000 (>2083-fold)[5] |
| MMP-2 | >1000 (>1000-fold)[1] | - | - | >10000 (>2083-fold)[5] |
| MMP-3 | >1000 (>1000-fold)[1] | - | - | >10000 (>2083-fold)[5] |
| MMP-7 | - | - | - | >10000 (>2083-fold)[5] |
| MMP-8 | >1000 (>1000-fold)[1] | - | - | >10000 (>2083-fold)[5] |
| MMP-9 | >1000 (>1000-fold)[1] | 945 (56-fold)[3] | - | >10000 (>2083-fold)[5] |
| MMP-10 | - | - | - | >10000 (>2083-fold)[5] |
| MMP-12 | - | - | - | >10000 (>2083-fold)[5] |
| MMP-14 | >1000 (>1000-fold)[1] | - | - | >10000 (>2083-fold)[5] |
| TACE | - | >1000 (>58-fold)[3] | - | - |
| Mechanism of Action | Non-zinc-binding, allosteric[6] | Zinc-binding | Zinc-binding | Non-zinc-binding, allosteric[5] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and the evaluation process of these inhibitors, the following diagrams are provided.
Caption: MMP-13 signaling cascade in osteoarthritis.
Caption: Workflow for MMP-13 inhibitor discovery.
Detailed Experimental Protocols
MMP-13 Inhibitor Screening Assay (IC50 Determination)
This protocol is adapted from commercially available colorimetric assay kits and is a standard method for determining the half-maximal inhibitory concentration (IC50) of a compound against MMP-13.
Materials:
-
Recombinant human MMP-13 (catalytic domain)
-
MMP-13 substrate (e.g., a thiopeptide)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5, containing CaCl2, ZnCl2, and Brij-35)
-
DTNB (5,5'-dithiobis(2-nitrobenzoic acid))
-
Test inhibitors and a known MMP-13 inhibitor (positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO) and create a serial dilution series.
-
Dilute the MMP-13 enzyme to the working concentration in Assay Buffer.
-
Prepare the MMP-13 substrate and DTNB solutions in Assay Buffer.
-
-
Assay Setup:
-
To each well of a 96-well plate, add a specific volume of the diluted test inhibitor or control.
-
Add the diluted MMP-13 enzyme to all wells except for the blank controls.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the MMP-13 substrate to all wells.
-
Immediately start monitoring the change in absorbance at 412 nm at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 20-30 minutes) at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Cartilage Explant Assay
This ex vivo assay assesses the ability of an inhibitor to prevent the degradation of the extracellular matrix in a tissue environment.
Materials:
-
Bovine or human articular cartilage explants
-
Culture medium (e.g., DMEM/F12) with or without serum
-
Pro-inflammatory cytokines (e.g., Interleukin-1β and Oncostatin M) to induce MMP-13 expression and cartilage degradation
-
Test inhibitors
-
Assay kits for measuring glycosaminoglycan (GAG) release (e.g., DMMB assay) and collagen degradation products (e.g., hydroxyproline assay or specific collagen fragment ELISAs)
-
Tissue culture plates
Procedure:
-
Cartilage Explant Culture:
-
Harvest articular cartilage from a suitable source and create small, uniform explants.
-
Place the explants in a 96-well tissue culture plate with culture medium and allow them to equilibrate.
-
-
Treatment:
-
Replace the medium with fresh medium containing the pro-inflammatory cytokines and different concentrations of the test inhibitor or a vehicle control.
-
Culture the explants for an extended period (e.g., 7-21 days), collecting the conditioned medium at regular intervals.
-
-
Analysis of Cartilage Degradation:
-
GAG Release: Measure the amount of sulfated glycosaminoglycans released into the conditioned medium using the DMMB assay.
-
Collagen Degradation: Quantify the amount of collagen fragments in the medium using a hydroxyproline assay or a specific ELISA for type II collagen degradation products.
-
Histology: At the end of the culture period, fix, section, and stain the cartilage explants (e.g., with Safranin O/Fast Green) to visualize proteoglycan content and tissue integrity.
-
-
Data Analysis:
-
Compare the levels of GAG and collagen degradation markers in the medium from inhibitor-treated explants to those from the vehicle-treated controls to determine the percentage of inhibition of cartilage degradation.
-
Conclusion
The landscape of selective MMP-13 inhibitors is evolving, with a clear trend towards non-zinc-binding, allosteric inhibitors like the indole-based this compound and AQU-019. These inhibitors offer the potential for high selectivity and, consequently, a better safety profile compared to traditional zinc-binding inhibitors. The data presented in this guide highlights the potent and highly selective nature of these next-generation inhibitors. The provided experimental protocols offer a standardized framework for the evaluation of novel MMP-13 inhibitor candidates, from initial screening to ex vivo efficacy testing. As research in this area progresses, these selective inhibitors hold significant promise for the development of disease-modifying therapies for osteoarthritis and other conditions driven by MMP-13-mediated tissue degradation.
References
- 1. Frontiers | Potential Value of Matrix Metalloproteinase-13 as a Biomarker for Osteoarthritis [frontiersin.org]
- 2. New insights on the MMP-13 regulatory network in the pathogenesis of early osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chondrex.com [chondrex.com]
- 4. Wnt5a manipulate the progression of osteoarthritis via MMP-13 dependent signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abcam.com [abcam.com]
- 6. New insights on the MMP-13 regulatory network in the pathogenesis of early osteoarthritis - ProQuest [proquest.com]
Validating Mmp13-IN-5 Efficacy in Osteoarthritis Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Mmp13-IN-5's performance with other Matrix Metalloproteinase-13 (MMP-13) inhibitors in preclinical osteoarthritis (OA) models. Due to the limited publicly available data specifically for this compound, this document focuses on its known inhibitory activity and draws comparisons with more extensively studied alternatives, providing available experimental data and detailed methodologies.
Introduction to MMP-13 in Osteoarthritis
Osteoarthritis is a degenerative joint disease characterized by the progressive breakdown of articular cartilage. Matrix Metalloproteinase-13 (MMP-13), a key collagenase, plays a pivotal role in this process by degrading type II collagen, the primary structural component of cartilage.[1][2] Upregulation of MMP-13 is a hallmark of OA, making it a prime therapeutic target for disease-modifying drugs.[2][3] This guide evaluates the efficacy of this compound and other MMP-13 inhibitors in mitigating the pathological effects of this enzyme in established OA models.
Data Presentation: Comparative Efficacy of MMP-13 Inhibitors
The following tables summarize the quantitative data on the efficacy of this compound and its alternatives in various experimental settings.
Table 1: In Vitro Inhibitory Activity of MMP-13 Inhibitors
| Inhibitor | Target(s) | IC50 (MMP-13) | IC50 (Other MMPs) | Source |
| This compound | MMP-13, MMP-2 | 14.6 µM | 3.6 µM (MMP-2) | [4][5][6][7] |
| AQU-019 | MMP-13 | 4.8 nM | >1000-fold selectivity over other MMPs | [8] |
| CL-82198 | MMP-13 | Not specified | Selective for MMP-13 | [4] |
| A4727 | MMP-13 | Not specified | Selective for MMP-13 | Not specified |
| Doxycycline | Broad-spectrum MMP inhibitor | Inhibition of activity demonstrated | Inhibits other MMPs | [9] |
Table 2: In Vivo Efficacy of MMP-13 Inhibitors in Osteoarthritis Models
| Inhibitor | Animal Model | Dosing Regimen | Key Findings | Source |
| This compound | No data available | No data available | No data available | |
| AQU-019 | Monoiodoacetate (MIA)-induced OA in rats | 1 mg, intra-articular, once a week for 3 weeks | Significant chondroprotection compared to vehicle. | [8] |
| CL-82198 | Meniscal-ligamentous injury (MLI) in mice | 1, 5, or 10 mg/kg, intraperitoneal, every other day for 12 weeks | Dose-dependent increase in total cartilage area and thickness. | Not specified |
| A4727 | Destabilization of the Medial Meniscus (DMM) in mice | 30 mg/kg, oral, daily | Complete blockage of MMP-13 activity. | Not specified |
| Doxycycline | Dunkin Hartley guinea pig model of OA | Not specified | Slowed tibial cartilage loss; complete reduction in MMP-13 and MMP-8 activity. | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
In Vitro MMP-13 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against MMP-13.
General Protocol:
-
Enzyme Activation: Recombinant human pro-MMP-13 is activated with 4-aminophenylmercuric acetate (APMA) in assay buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5) at 37°C.
-
Inhibitor Incubation: The activated MMP-13 enzyme is incubated with varying concentrations of the test inhibitor (e.g., this compound) in a 96-well plate.
-
Substrate Addition: A fluorogenic MMP-13 substrate is added to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: The fluorescence intensity is measured over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[10][11]
In Vivo Osteoarthritis Models
Objective: To induce OA in mice through surgical destabilization of the knee joint, mimicking post-traumatic OA.
Protocol:
-
Anesthesia: Mice are anesthetized using a suitable anesthetic agent.
-
Surgical Procedure: A small incision is made on the medial side of the patellar tendon of the right knee. The joint capsule is opened, and the medial meniscotibial ligament is transected, leading to the destabilization of the medial meniscus. The left knee typically undergoes a sham operation (incision without ligament transection) to serve as a control.
-
Post-operative Care: Animals receive appropriate post-operative analgesia and are monitored for recovery.
-
Inhibitor Administration: The MMP-13 inhibitor (e.g., A4727) is administered according to the study design (e.g., oral gavage, intraperitoneal injection).
-
Histological Analysis: At the end of the study period, the knee joints are harvested, fixed, decalcified, and embedded in paraffin. Sections are stained with Safranin O and Fast Green to assess cartilage degradation, proteoglycan loss, and overall joint morphology.[12]
Objective: To induce OA-like cartilage degradation and pain in rats through the intra-articular injection of a metabolic inhibitor.
Protocol:
-
Anesthesia: Rats are anesthetized.
-
MIA Injection: A single intra-articular injection of monoiodoacetate (MIA) is administered into the knee joint. MIA is a glycolytic inhibitor that induces chondrocyte death and subsequent cartilage degradation.
-
Inhibitor Administration: The test inhibitor (e.g., AQU-019) is administered as per the experimental design.
-
Behavioral Assessment (Optional): Pain and joint discomfort can be assessed by measuring weight-bearing distribution or mechanical allodynia.
-
Histological Analysis: Similar to the DMM model, knee joints are collected at the end of the study for histological evaluation of cartilage structure and damage.[8]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of MMP-13 regulation and its role in osteoarthritis.
Caption: General experimental workflow for validating MMP-13 inhibitor efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis [mdpi.com]
- 3. mlj.goums.ac.ir [mlj.goums.ac.ir]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. chondrex.com [chondrex.com]
- 11. Matrix Metalloproteinase-13 (MMP-13) Directly and Indirectly Promotes Tumor Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo imaging of MMP-13 activity in the murine destabilised medial meniscus surgical model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unmasking the Selectivity of MMP-13 Inhibitors: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the precise selectivity of matrix metalloproteinase (MMP) inhibitors is paramount. This guide provides a comparative overview of the cross-reactivity of a potent and selective MMP-13 inhibitor, herein designated as (S)-17b, with other MMPs, supported by experimental data and detailed protocols.
The therapeutic potential of MMP-13 inhibitors, particularly in diseases like osteoarthritis, is intrinsically linked to their ability to selectively target MMP-13 without affecting other MMP family members, thereby avoiding off-target effects. The compound (S)-17b has been identified as a highly potent and selective inhibitor of MMP-13. This guide delves into its inhibitory profile, offering a clear comparison of its activity against a panel of related proteases.
Comparative Inhibitory Activity of (S)-17b
The selectivity of (S)-17b was rigorously evaluated against a panel of matrix metalloproteinases. The following table summarizes the half-maximal inhibitory concentrations (IC50) of (S)-17b against various MMPs, demonstrating its remarkable selectivity for MMP-13.
| MMP Target | IC50 (nM) | Fold Selectivity vs. MMP-13 |
| MMP-13 | 2.7 | 1 |
| MMP-1 | >10000 | >3703 |
| MMP-2 | >10000 | >3703 |
| MMP-3 | >5000 | >1851 |
| MMP-8 | >10000 | >3703 |
| MMP-9 | >10000 | >3703 |
| MMP-12 | 1800 | 667 |
| MMP-14 | >10000 | >3703 |
Data sourced from studies on the structure-based design of selective MMP-13 inhibitors.
Experimental Protocol: Fluorogenic MMP-13 Inhibition Assay
The determination of IC50 values for MMP inhibitors is commonly performed using a fluorogenic substrate assay. This method provides a sensitive and continuous measurement of enzyme activity.
Materials:
-
Recombinant human MMP-13 (catalytic domain)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)
-
Test Inhibitor ((S)-17b) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare serial dilutions of the test inhibitor ((S)-17b) in DMSO. Further dilute these in assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Dilute the recombinant human MMP-13 in cold assay buffer to the desired working concentration.
-
-
Assay Protocol:
-
Add 50 µL of assay buffer to all wells of a 96-well black microplate.
-
Add 10 µL of the diluted test inhibitor solutions to the appropriate wells. For control wells (no inhibitor), add 10 µL of assay buffer containing the same percentage of DMSO.
-
Initiate the reaction by adding 40 µL of the diluted MMP-13 enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes, protected from light.
-
Following the pre-incubation, add 10 µL of the fluorogenic substrate solution to each well to start the enzymatic reaction.
-
Immediately begin monitoring the fluorescence intensity using a microplate reader (e.g., excitation at 328 nm and emission at 393 nm). Record data every 1-2 minutes for a period of 30-60 minutes.
-
-
Data Analysis:
-
Determine the rate of substrate cleavage (reaction velocity) from the linear portion of the fluorescence versus time curve for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration of (S)-17b relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizing Experimental and Biological Pathways
To further elucidate the experimental process and the biological context of MMP-13 inhibition, the following diagrams are provided.
Caption: Workflow for determining the IC50 of an MMP-13 inhibitor.
MMP-13 plays a central role in the degradation of extracellular matrix components, a key pathological feature in osteoarthritis. The signaling pathways leading to its expression are complex and offer multiple points for therapeutic intervention.
Caption: Simplified MMP-13 signaling pathway in osteoarthritis.
A Head-to-Head In Vivo Comparison of Selective MMP-13 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of prominent selective Matrix Metalloproteinase-13 (MMP-13) inhibitors. The data presented is compiled from preclinical studies in various disease models, offering insights into their therapeutic potential and pharmacological profiles.
Introduction to MMP-13 Inhibition
Matrix Metalloproteinase-13, a collagenase, plays a pivotal role in the degradation of type II collagen, a primary component of articular cartilage. Its overexpression is implicated in the pathogenesis of osteoarthritis, rheumatoid arthritis, and cancer metastasis. Consequently, selective inhibition of MMP-13 has emerged as a promising therapeutic strategy for these conditions. Early broad-spectrum MMP inhibitors were fraught with dose-limiting musculoskeletal side effects, driving the development of highly selective MMP-13 inhibitors to mitigate these adverse effects while retaining therapeutic efficacy. This guide focuses on the in vivo performance of several such selective inhibitors.
Quantitative Data Summary
The following tables summarize the in vivo efficacy and pharmacokinetic parameters of key selective MMP-13 inhibitors based on published preclinical data.
In Vivo Efficacy of Selective MMP-13 Inhibitors
| Inhibitor | Disease Model | Animal Model | Dosing Regimen | Key Efficacy Findings |
| ALS 1-0635 | Osteoarthritis (MIA-induced) | Rat | Oral, twice daily | Modulated cartilage damage (damage score 1.3 vs 2.2 in vehicle)[1][2]. |
| Osteoarthritis (Surgical) | Rat | Oral, twice daily | Demonstrated chondroprotection and reduced cartilage degeneration without musculoskeletal toxicity[1][2]. | |
| AQU-019 | Osteoarthritis (MIA-induced) | Rat | Intra-articular injection, once/week | Showed significant chondroprotective effects[3]. |
| MMP13i-A | Atherosclerosis | Mouse (apoE-/-) | 40 mg/kg/day, oral | Reduced MMP-13 activity by 35.6% and significantly increased plaque collagen content[4]. |
| CL-82198 | Paclitaxel-Induced Neuropathy | Zebrafish & Rodent | 10 µM co-administration/topical application | Improved axon regeneration and reduced neurotoxicity[5]. Alleviated cold and tactile sensitivity in rats. |
| Unnamed Selective Inhibitor | Rheumatoid Arthritis (SCID mouse co-implantation) | Mouse (SCID) | 60 mg/kg/day, oral | Reduced cartilage invasion by 75.5%[6]. |
| Rheumatoid Arthritis (CIA model) | Mouse | 3, 10, 30 mg/kg/day, oral | Dose-dependent decrease in cartilage erosion (21%, 28%, and 38% respectively)[6]. | |
| WAY-170523 | Cancer (Prostate) | In vitro | Not specified | Inhibits the invasion of PC-3 cells[7]. |
Pharmacokinetic Parameters of Selective MMP-13 Inhibitors
| Inhibitor | Animal Model | Cmax | T1/2 (plasma) | AUC | Clearance (Cl) | Bioavailability |
| ALS 1-0635 | Rat | ~60.73 µM (28,088 ng/ml)[1] | Data not available | Data not available | Data not available | Excellent oral bioavailability reported[1]. |
| AQU-019 | Rat | 1.8 ± 0.3 µg/mL (oral, 1 mg/kg) | 2.5 ± 0.4 h | 4.8 ± 0.9 µg*h/mL | Data not available | Orally bioavailable. |
| MMP13i-A | Rodent | ~20 µM (oral, 40 mg/kg/day)[4] | Data not available | Data not available | Data not available | Orally available[4]. |
| CL-82198 | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| WAY-170523 | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed methodologies for key in vivo experiments are crucial for the interpretation and replication of findings.
Mono-iodoacetate (MIA)-Induced Osteoarthritis in Rats
This model is widely used to screen for potential disease-modifying osteoarthritis drugs.
-
Animal Model: Male Lewis rats are typically used.
-
Induction of OA: A single intra-articular injection of mono-iodoacetate (MIA) into the knee joint induces chondrocyte apoptosis and subsequent cartilage degeneration[1][2][5]. The dose of MIA can be varied to control the severity of OA[8][9]. For instance, a dose of 3 mg of MIA in 50 µL of sterile saline can be injected through the patellar tendon.
-
Treatment: Inhibitors can be administered through various routes, such as oral gavage or intra-articular injection, at specified doses and frequencies. For example, AQU-019 was administered via a once-weekly intra-articular injection[3].
-
Endpoint Analysis: After a set period (e.g., several weeks), the animals are euthanized, and the knee joints are collected for histological analysis. Cartilage degradation is typically scored using a standardized grading system (e.g., OARSI score). Pain-related behaviors can also be assessed during the study[5][9].
SCID Mouse Co-implantation Model of Rheumatoid Arthritis
This humanized model allows for the investigation of the direct effects of inhibitors on human rheumatoid arthritis synovial fibroblasts (RASF) and cartilage.
-
Animal Model: Severe Combined Immunodeficient (SCID) mice are used due to their inability to reject human tissue grafts[7][10].
-
Implantation: Human RASF are co-implanted with normal human cartilage subcutaneously in the mice[6][7]. An inert sponge can be used to contain the cells and cartilage[10].
-
Treatment: The MMP-13 inhibitor is administered, typically orally, for a prolonged period (e.g., 60 days)[6].
-
Endpoint Analysis: At the end of the treatment period, the implants are retrieved for histological evaluation. The degree of cartilage invasion by the RASF is assessed using a semi-quantitative scoring system[6].
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the scientific approach to inhibitor evaluation.
MMP-13 Signaling in Osteoarthritis
MMP-13 expression in chondrocytes is regulated by several pro-inflammatory signaling pathways, including NF-κB and Wnt/β-catenin. Inflammatory stimuli, such as IL-1β, can activate these pathways, leading to the transcription of the MMP-13 gene and subsequent degradation of the cartilage matrix.
Caption: MMP-13 regulation in osteoarthritis.
General Experimental Workflow for In Vivo MMP-13 Inhibitor Testing
The process of evaluating a novel MMP-13 inhibitor in an animal model follows a structured workflow from disease induction to data analysis.
Caption: In vivo MMP-13 inhibitor testing workflow.
Conclusion
The selective MMP-13 inhibitors presented in this guide demonstrate significant promise in preclinical in vivo models of osteoarthritis, rheumatoid arthritis, atherosclerosis, and neuropathy. The data suggests that high selectivity for MMP-13 can be achieved, leading to therapeutic efficacy without the musculoskeletal side effects that plagued earlier broad-spectrum inhibitors. Further research, particularly comprehensive pharmacokinetic and long-term safety studies, will be crucial in translating these promising preclinical findings into clinically effective therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. A new class of potent matrix metalloproteinase 13 inhibitors for potential treatment of osteoarthritis: Evidence of histologic and clinical efficacy without musculoskeletal toxicity in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo pharmacokinetic features, toxicity profile, and chemosensitizing activity of alpha-cyano-beta-hydroxy-beta- methyl-N-(2,5-dibromophenyl)propenamide (LFM-A13), a novel antileukemic agent targeting Bruton's tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of S-Allyl-l-cysteine in Rats Is Characterized by High Oral Absorption and Extensive Renal Reabsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 10. Trials - TRICALS [tricals.org]
Validating the Therapeutic Potential of Selective MMP-13 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of selective Matrix Metalloproteinase-13 (MMP-13) inhibitors, offering insights into their therapeutic potential. While specific quantitative data for Mmp13-IN-5 is not publicly available, this document evaluates the broader class of selective MMP-13 inhibitors, supported by experimental data from prominent examples in the field. This approach allows for a robust validation of the therapeutic strategy of targeting MMP-13 in diseases such as osteoarthritis, cancer, and fibrosis.
The Therapeutic Rationale for Targeting MMP-13
Matrix Metalloproteinase-13 (MMP-13), or collagenase-3, is a zinc-dependent endopeptidase with a primary role in the degradation of type II collagen, a key component of articular cartilage.[1][2] Its expression is minimal in healthy adult tissues but is significantly upregulated in pathological conditions like osteoarthritis, rheumatoid arthritis, and various cancers.[3][4] This differential expression makes MMP-13 an attractive therapeutic target. Early broad-spectrum MMP inhibitors showed promise but were hampered by off-target effects, leading to musculoskeletal syndrome.[3][5] The focus has since shifted to developing highly selective MMP-13 inhibitors to minimize these side effects.[2][5]
Comparative Analysis of Selective MMP-13 Inhibitors
The following tables summarize the inhibitory activity and selectivity of several well-characterized selective MMP-13 inhibitors. This data provides a benchmark for evaluating the potential efficacy of new chemical entities like this compound.
| Inhibitor | MMP-13 IC50 (nM) | Selectivity vs. MMP-1 | Selectivity vs. MMP-2 | Selectivity vs. MMP-8 | Selectivity vs. MMP-9 | Reference |
| Compound 5 | 3.0 ± 0.2 | >1000-fold | >1000-fold | >1000-fold | >1000-fold | [1] |
| Compound 24f | 0.5 | >20,000-fold | >20,000-fold | Not reported | Not reported | [2] |
| (S)-17b | 2.7 | >1850-fold | >1850-fold | >1850-fold | >1850-fold | [6] |
| Inhibitor 1 | 12 (Ki) | >416-fold | >416-fold | >416-fold | >416-fold | [7] |
| Inhibitor 3 | 10 (Ki) | >500-fold | >500-fold | >500-fold | >500-fold | [7] |
IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%. Ki represents the inhibition constant. Higher selectivity folds indicate greater specificity for MMP-13.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is crucial for understanding the validation process.
Caption: Simplified signaling pathway of MMP-13 activation leading to osteoarthritis.
Caption: General workflow for an in vitro MMP-13 enzymatic assay.
Caption: Workflow for assessing inhibitor effect on cancer cell invasion.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
In Vitro MMP-13 Inhibition Assay
This protocol is adapted from commercially available MMP-13 inhibitor assay kits.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against MMP-13.
Materials:
-
Recombinant human MMP-13 (truncated)
-
Fluorogenic peptide substrate
-
Assay buffer (e.g., 50 mM HEPES, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)
-
Test inhibitor (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well black microtiter plate
-
Fluorescence plate reader
Procedure:
-
Prepare a dilution series of the test inhibitor in assay buffer.
-
Add a fixed concentration of recombinant human MMP-13 to each well of the 96-well plate.
-
Add the various concentrations of the test inhibitor to the wells. Include wells with no inhibitor as a positive control and wells with no enzyme as a negative control.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/440 nm) over time using a fluorescence plate reader.
-
Calculate the initial reaction velocities (V) from the linear portion of the fluorescence versus time curves.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
In Vitro Collagen Degradation Assay
This assay assesses the ability of an inhibitor to protect native collagen from degradation by MMP-13.
Objective: To evaluate the efficacy of an inhibitor in preventing the breakdown of type II collagen.
Materials:
-
Recombinant human MMP-13
-
Type II collagen (from bovine or chicken)
-
Test inhibitor
-
Incubation buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl2, 150 mM NaCl, pH 7.5)
-
SDS-PAGE equipment and reagents
-
Coomassie Brilliant Blue or silver stain
Procedure:
-
Prepare solutions of type II collagen in a suitable buffer.
-
Pre-incubate recombinant MMP-13 with various concentrations of the test inhibitor for 30 minutes at 37°C.
-
Add the collagen solution to the enzyme-inhibitor mixture to initiate the degradation reaction.
-
Incubate the reaction mixtures at 37°C for a specified period (e.g., 4-24 hours).
-
Stop the reaction by adding a solution containing a chelating agent like EDTA.
-
Analyze the reaction products by SDS-PAGE. Run samples on a polyacrylamide gel to separate the intact collagen chains from the cleavage fragments.
-
Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.
-
Quantify the density of the intact collagen bands to determine the extent of inhibition by the test compound.
Animal Model of Osteoarthritis
The monosodium iodoacetate (MIA) induced model of osteoarthritis in rats is a commonly used in vivo model.[6]
Objective: To assess the in vivo efficacy of an MMP-13 inhibitor in reducing cartilage degradation and pain in an animal model of osteoarthritis.
Procedure:
-
Induce osteoarthritis in the knee joint of rats by a single intra-articular injection of MIA.
-
Administer the test inhibitor (e.g., this compound) systemically (e.g., oral gavage) or locally (e.g., intra-articular injection) at various doses, starting at a pre-determined time point after MIA injection. A vehicle control group should be included.
-
Monitor pain-related behaviors at regular intervals using methods such as the von Frey filament test for mechanical allodynia or incapacitance testing.
-
At the end of the study period (e.g., 4 weeks), euthanize the animals and collect the knee joints.
-
Perform histological analysis of the articular cartilage. Stain sagittal sections of the joint with Safranin O-Fast Green to visualize proteoglycan content and assess cartilage damage using a standardized scoring system (e.g., OARSI score).
-
Immunohistochemistry can also be performed to assess the levels of MMP-13 and collagen degradation markers in the cartilage.
Conclusion
The selective inhibition of MMP-13 remains a highly promising therapeutic strategy for a range of diseases characterized by excessive extracellular matrix degradation. The data presented for several exemplary inhibitors demonstrate that high potency and selectivity for MMP-13 are achievable, which is a critical factor in avoiding the side effects observed with earlier broad-spectrum MMP inhibitors. The experimental protocols outlined provide a framework for the preclinical validation of novel MMP-13 inhibitors such as this compound. Further research to obtain and publish specific quantitative data for this compound is necessary to definitively place its therapeutic potential within the context of these established alternatives.
References
- 1. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis | MDPI [mdpi.com]
- 3. Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ard.bmj.com [ard.bmj.com]
- 5. Characterization of Selective Exosite-Binding Inhibitors of Matrix Metalloproteinase 13 That Prevent Articular Cartilage Degradation in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix Metalloproteinase 13 Inhibitors for Modulation of Osteoclastogenesis: Enhancement of Solubility and Stability - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Mmp13-IN-5 in Complex Biological Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of specific matrix metalloproteinase (MMP) inhibitors is a critical endeavor in the pursuit of targeted therapies for a range of diseases, including osteoarthritis and cancer. Among the numerous MMPs, MMP-13 has emerged as a key therapeutic target due to its primary role in the degradation of type II collagen, a major component of articular cartilage.[1][2] This guide provides a comprehensive comparison of Mmp13-IN-5 with other commercially available MMP-13 inhibitors, focusing on their specificity in complex biological samples. The information presented herein is supported by experimental data and detailed methodologies to aid researchers in making informed decisions for their studies.
Introduction to this compound and Alternative Inhibitors
This compound is a compound identified as a potent and selective inhibitor of MMP-13. However, discrepancies in reported inhibitory concentrations exist in the literature, requiring careful consideration. This guide will compare this compound with two other well-characterized MMP-13 inhibitors: CL-82198 and WAY-170523. These inhibitors have been selected based on their documented selectivity profiles and frequent use in preclinical research.
Comparative Specificity of MMP-13 Inhibitors
The ideal MMP-13 inhibitor should exhibit high potency against its target while demonstrating minimal off-target effects on other MMPs and related proteases. The following table summarizes the available inhibitory concentration (IC50) and inhibition constant (Ki) data for this compound and its alternatives. It is important to note that conflicting data has been reported for this compound and CL-82198, which is highlighted in the table.
| Inhibitor | Target | IC50 | Ki | Selectivity Notes | Reference |
| This compound | MMP-13 | 14.6 µM | - | Also inhibits MMP-2 (IC50 = 3.6 µM). | - |
| CL-82198 | MMP-13 | 3.2 µM, 10 µM | - | Does not inhibit MMP-1, MMP-9, and TACE. Binds to the S1' pocket of MMP-13. | [3][4] |
| WAY-170523 | MMP-13 | 17 nM | - | >5800-fold selective against MMP-1, 56-fold against MMP-9, and >500-fold against TACE. | [5][6][7][8] |
| RF-036 | MMP-13 | 3.4-4.9 nM | 2.7 nM | Highly selective; IC50 >5 µM for MMP-1, MMP-2, MMP-8, MMP-9, and MMP-14/MT1-MMP. | [9] |
| Compound 10d | MMP-13 | - | - | At least 500-fold selective versus other MMPs. | [10] |
| (S)-17b | MMP-13 | 2.7 nM | 1.7 nM | At least 500-fold selective versus other MMPs. | [10] |
Note: The IC50 value for this compound against MMP-13 is notably higher than for MMP-2 in the available data, which raises questions about its primary target and selectivity. Researchers should interpret this data with caution. Similarly, two different IC50 values have been reported for CL-82198.
Experimental Protocols for Assessing Inhibitor Specificity
To rigorously assess the specificity of MMP inhibitors in complex biological samples, a combination of in vitro and in situ techniques is recommended.
In Vitro MMP Inhibitor Profiling Assay
This method is used to determine the inhibitory activity of a compound against a panel of purified MMP enzymes.
Materials:
-
Purified, active recombinant MMP enzymes (e.g., MMP-1, -2, -3, -8, -9, -12, -13, -14)
-
Fluorogenic MMP substrate (e.g., FRET-based peptide)[11]
-
Assay buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij 35)[12]
-
Test inhibitor (e.g., this compound) and control inhibitors
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor and control inhibitors in assay buffer.
-
In a 96-well plate, add the diluted inhibitors to wells. Include wells with assay buffer only as a no-inhibitor control.
-
Add the purified active MMP enzyme to each well and incubate for a pre-determined time (e.g., 30-60 minutes) at 37°C to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic MMP substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader (e.g., λex = 490 nm, λem = 520 nm).[13]
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Mass Spectrometry-Based Substrate Discovery (Degradomics)
Mass spectrometry offers a powerful and unbiased approach to identify the full spectrum of substrates cleaved by an MMP in a complex biological sample, thereby revealing potential off-target effects of an inhibitor. Two common methods are Terminal Amine Isotopic Labeling of Substrates (TAILS) and Multiplex Substrate Profiling by Mass Spectrometry (MSP-MS).
A. Time-Resolved iTRAQ-based TAILS Protocol [14]
This method identifies MMP substrates by labeling the N-termini of proteins and then enriching for the newly generated N-termini after MMP treatment.
Materials:
-
Complex biological sample (e.g., cell culture supernatant, tissue lysate)
-
Active MMP enzyme
-
iTRAQ reagents for multiplexing
-
Trypsin
-
LC-MS/MS system (e.g., LTQ OrbitrapXL)[15]
Procedure:
-
Label the primary amines (N-termini and lysines) of all proteins in the biological sample.
-
Divide the labeled sample into multiple aliquots. Treat each aliquot with the active MMP enzyme for different durations (time-course) or with different MMPs.
-
Block the newly generated N-termini with a different label.
-
Digest the entire protein sample with trypsin.
-
Enrich for the N-terminal peptides.
-
Analyze the enriched peptides by LC-MS/MS to identify and quantify the cleavage products.
B. Multiplex Substrate Profiling by Mass Spectrometry (MSP-MS) Protocol [16]
MSP-MS utilizes a library of synthetic peptides to rapidly characterize the cleavage specificity of a protease.
Materials:
-
Library of physiochemically diverse, synthetic peptide substrates
-
Active MMP enzyme with and without inhibitor
-
LC-MS/MS system
Procedure:
-
Incubate the peptide library with the active MMP enzyme in the presence and absence of the test inhibitor.
-
Collect samples at various time points.
-
Analyze the samples by LC-MS/MS to identify the cleaved peptides and the precise cleavage sites.
-
Quantify the abundance of each cleavage product to determine the inhibitor's effect on the MMP's substrate specificity.
Visualizing MMP-13 Signaling and Experimental Workflows
To provide a clearer understanding of the biological context and experimental designs, the following diagrams were generated using Graphviz.
Caption: Simplified signaling pathways of MMP-13 in osteoarthritis and cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. CL-82198 A selective inhibitor of MMP-13 (IC50 = 10 µM). | 1188890-36-9 [sigmaaldrich.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. WAY 170523 | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 7. abmole.com [abmole.com]
- 8. apexbt.com [apexbt.com]
- 9. Matrix Metalloproteinase 13 Inhibitors for Modulation of Osteoclastogenesis: Enhancement of Solubility and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chondrex.com [chondrex.com]
- 12. mdpi.com [mdpi.com]
- 13. bioassaysys.com [bioassaysys.com]
- 14. Time-Resolved Analysis of Matrix Metalloproteinase Substrates in Complex Samples | Springer Nature Experiments [experiments.springernature.com]
- 15. ahajournals.org [ahajournals.org]
- 16. Multiplex substrate profiling by mass spectrometry for proteases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Mmp13-IN-5 and Clinical MMP Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational inhibitor Mmp13-IN-5 against established clinical matrix metalloproteinase (MMP) inhibitors. This analysis is supported by quantitative experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). Their dysregulation is implicated in numerous pathologies, including osteoarthritis, cancer, and cardiovascular diseases. Consequently, MMPs have been a significant target for therapeutic intervention. While numerous MMP inhibitors have entered clinical trials, only one, Periostat® (doxycycline hyclate), has received FDA approval, and that is for a specific indication in periodontitis.[1][2] The clinical development of most MMP inhibitors has been hampered by a lack of efficacy and significant side effects, primarily musculoskeletal syndrome, largely attributed to their broad-spectrum activity and lack of selectivity.[3] This has spurred the development of more selective inhibitors, such as this compound, which specifically targets MMP-13, a key collagenase involved in the degradation of type II collagen in osteoarthritis.
This guide offers a comparative look at the preclinical candidate this compound and several MMP inhibitors that have undergone clinical investigation, providing a data-driven perspective for researchers in the field.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the in vitro potency (IC50 and Ki values) of this compound and various clinical MMP inhibitors against a panel of MMPs. This data is crucial for understanding the selectivity profile of each compound.
| Inhibitor | MMP-1 (nM) | MMP-2 (nM) | MMP-3 (nM) | MMP-7 (nM) | MMP-8 (nM) | MMP-9 (nM) | MMP-13 (nM) | MMP-14 (nM) |
| This compound | >5000 | >5000 | >5000 | >5000 | >5000 | >5000 | 10 (Ki) | >5000 |
| Doxycycline | 280,000 | 30,000-50,000 | - | - | 16,000-18,000 | 608,000 | 30,000 | - |
| Marimastat | 5 | 6 | 230 | 13 | - | 3 | - | 9 |
| Batimastat | 3 | 4 | 20 | 6 | 10 | 4 | - | - |
| Prinomastat | 79 (IC50) | 0.05 (Ki) | 6.3 (IC50), 0.3 (Ki) | - | - | 5.0 (IC50), 0.26 (Ki) | 0.03 (Ki) | - |
Note: Data is compiled from multiple sources and assay conditions may vary. IC50 values represent the concentration of inhibitor required to inhibit 50% of the enzyme's activity. Ki values represent the inhibition constant.
Experimental Protocols
In Vitro MMP Activity Assay (IC50 Determination)
A common method for determining the potency of MMP inhibitors is through a fluorogenic substrate-based assay.
Principle: This assay utilizes a synthetic peptide substrate containing a fluorescent reporter group and a quencher group. In its intact state, the quencher suppresses the fluorescence of the reporter. Upon cleavage by an MMP, the reporter is separated from the quencher, resulting in an increase in fluorescence that is proportional to the enzyme's activity.
Protocol:
-
Reagents and Materials:
-
Recombinant human MMP enzymes (e.g., MMP-1, -2, -3, -7, -8, -9, -13, -14)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test inhibitor (e.g., this compound) and a known broad-spectrum inhibitor as a positive control (e.g., Marimastat)
-
96-well black microplates
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Add a fixed concentration of the MMP enzyme to each well of the microplate.
-
Add the serially diluted inhibitor to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) over time (kinetic assay) or after a fixed incubation period (endpoint assay).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
In Vitro Cartilage Degradation Assay
This assay assesses the ability of an inhibitor to protect cartilage from degradation induced by MMPs.
Principle: Cartilage explants are cultured in the presence of pro-inflammatory cytokines or MMPs to induce the degradation of the extracellular matrix. The release of matrix components, such as glycosaminoglycans (GAGs) and collagen fragments, into the culture medium is quantified as a measure of cartilage breakdown.
Protocol:
-
Reagents and Materials:
-
Bovine or human articular cartilage explants
-
Cell culture medium (e.g., DMEM/F-12) with supplements
-
Pro-inflammatory cytokines (e.g., IL-1β, TNF-α) or purified MMPs
-
Test inhibitor
-
Reagents for quantifying GAGs (e.g., DMMB dye) and collagen fragments (e.g., hydroxyproline assay or ELISA for specific collagen cleavage products)
-
-
Procedure:
-
Harvest and culture cartilage explants in a 96-well plate.
-
Pre-treat the explants with various concentrations of the test inhibitor for a specified period.
-
Induce cartilage degradation by adding a pro-inflammatory stimulus (e.g., IL-1β) or a specific MMP (e.g., MMP-13) to the culture medium.
-
Culture the explants for several days.
-
Collect the culture medium at different time points and analyze for the concentration of released GAGs and collagen fragments.
-
At the end of the experiment, digest the remaining cartilage explants to determine the total GAG and collagen content.
-
Calculate the percentage of GAG and collagen release into the medium and assess the protective effect of the inhibitor.
-
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the experimental process, the following diagrams were generated using Graphviz.
Caption: Simplified signaling pathway leading to MMP-13 expression and its downstream effects.
Caption: General workflow for the preclinical evaluation of MMP inhibitors.
Conclusion
The development of MMP inhibitors has evolved from broad-spectrum agents with challenging side effect profiles to highly selective compounds targeting specific MMPs implicated in disease. This compound represents this new generation of inhibitors, demonstrating high selectivity for MMP-13 in preclinical studies. In contrast, clinical MMP inhibitors like Marimastat and Batimastat, while potent, exhibit broad-spectrum activity that has been linked to their clinical failures. The sole FDA-approved MMP inhibitor, doxycycline (Periostat®), is used at sub-antimicrobial doses for periodontitis and its mechanism is thought to involve both direct MMP inhibition and anti-inflammatory effects.[1][4][5]
For researchers in the field, the comparative data and methodologies presented in this guide underscore the critical importance of selectivity in the design of future MMP inhibitors. The continued investigation of highly selective compounds like this compound, coupled with robust preclinical evaluation, will be essential for the successful clinical translation of this therapeutic class.
References
- 1. Periostat as a host modulating agent in the downregulation of matrix metalloproteinase {MMP} activity: A review - IP Int J Periodontol Implantol [ijpi.in]
- 2. The Pharmacological TAILS of Matrix Metalloproteinases and Their Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Periostat (Sub-antimicrobial Dose Doxycycline) – Perio Peak [periopeak.com]
Safety Operating Guide
Personal protective equipment for handling Mmp13-IN-5
This guide provides crucial safety and logistical information for the handling and disposal of Mmp13-IN-5, a potent and selective inhibitor of MMP-2 and MMP-13. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure through inhalation, skin contact, or accidental ingestion. The recommended PPE is based on guidelines for handling hazardous drugs (HDs) and potent chemical compounds.[1][2][3] A summary of the required PPE is provided in the table below.
| PPE Component | Specification | Purpose |
| Gloves | Double pair of chemotherapy-rated, powder-free nitrile gloves. | Prevents skin contact with the compound. The outer glove should be changed immediately upon contamination. |
| Gown | Disposable, back-closing gown made of a low-lint, impervious material. | Protects the wearer's clothing and skin from splashes and spills.[1] |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects the eyes from splashes of the compound or solvents.[4] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powdered form of the compound or when there is a risk of aerosolization. | Prevents inhalation of the compound.[4] |
| Foot Protection | Closed-toe shoes. | Protects the feet from spills. |
Safe Handling Workflow
Adherence to a strict workflow is essential for minimizing the risk of exposure to this compound. The following diagram outlines the key steps for the safe handling of this compound, from preparation to disposal.
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
Experimental Protocols
General Handling and Dissolution:
-
Preparation: Before handling this compound, ensure that a designated work area, such as a chemical fume hood, is clean and uncluttered. Assemble all necessary equipment, including the compound, solvents, and waste containers.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Weighing: Carefully weigh the desired amount of this compound powder in a tared, sealed container within a ventilated enclosure to minimize the risk of inhalation.
-
Dissolution: Add the appropriate solvent to the container with the compound. Gently swirl or vortex to ensure complete dissolution.
-
Experimentation: Conduct all experimental procedures within the designated containment area.
-
Decontamination: Upon completion of the experiment, decontaminate all surfaces and equipment with an appropriate cleaning agent.
-
Waste Disposal: Dispose of all contaminated materials, including gloves, pipette tips, and empty vials, in a designated hazardous waste container. Liquid waste containing this compound should also be collected in a labeled hazardous waste container.
-
PPE Removal: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination.
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE.
MMP-13 Signaling Pathway
MMP-13 is a key enzyme involved in the degradation of the extracellular matrix, particularly type II collagen, a major component of articular cartilage.[5][6] Its activity is implicated in the pathogenesis of osteoarthritis.[5][6] The simplified diagram below illustrates the basic role of MMP-13 and its inhibition.
Caption: A diagram showing the role of MMP-13 in collagen degradation and its inhibition by this compound.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: This includes contaminated gloves, gowns, pipette tips, and any other disposable materials. These should be collected in a clearly labeled, sealed hazardous waste bag or container.
-
Liquid Waste: All solutions containing this compound, as well as solvents used for decontamination, should be collected in a sealed, properly labeled hazardous waste container.
-
Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container for hazardous chemical waste.
Consult your institution's environmental health and safety (EHS) office for specific guidelines on the disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in the regular trash.
References
- 1. pogo.ca [pogo.ca]
- 2. gerpac.eu [gerpac.eu]
- 3. PPE for Health Care Workers Who Work with Hazardous Drugs | NIOSH | CDC [cdc.gov]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
